1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Descripción
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-3,6,8H,4-5,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEXNGJSKPHGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physicochemical properties of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic Acid
Introduction
In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful development is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and potential for toxicity. This guide provides a comprehensive technical overview of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, a substituted piperidine derivative of interest to researchers in medicinal chemistry.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide not only the fundamental physicochemical parameters of this compound but also the causality behind the experimental methods used for their determination. We will explore the "why" behind the "how," offering field-proven insights into generating robust and reliable data. The protocols described herein are designed as self-validating systems, ensuring a high degree of confidence in the experimental outcomes.
Chemical Identity and Core Molecular Properties
The foundational step in characterizing any compound is to establish its unambiguous chemical identity. 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a molecule featuring a lactam ring, a carboxylic acid functional group, and a fluorinated aromatic substituent. These features suggest a compound with both acidic and lipophilic characteristics, making its detailed physicochemical analysis critical for predicting its behavior in biological systems.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 1285045-55-7 | [1] |
| Molecular Formula | C₁₂H₁₂FNO₃ | [1] |
| Molecular Weight | 237.23 g/mol | [1] |
| InChI Key | UPMZXBHUXKHHMT-UHFFFAOYSA-N | [2] |
Lipophilicity: The Balance Between Water and Fat
Lipophilicity is arguably one of the most critical physicochemical parameters in drug design, influencing everything from membrane permeability to plasma protein binding.[3] It is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. The partition coefficient (LogP) and distribution coefficient (LogD) are the primary metrics used to quantify this property. For an ionizable molecule like our target compound, LogD, which is pH-dependent, is particularly relevant.
Importance in Drug Development
An optimal level of lipophilicity is crucial for oral bioavailability. Highly lipophilic compounds may exhibit poor aqueous solubility and high metabolic turnover, while highly hydrophilic compounds may be poorly absorbed due to their inability to cross lipid cell membranes.[3] The 3-fluorophenyl group on the piperidine nitrogen is expected to significantly increase the lipophilicity compared to the unsubstituted parent scaffold, 6-Oxopiperidine-3-carboxylic acid, which has a predicted LogP of -0.4028.[4]
Experimental Determination: The Shake-Flask 1-Octanol/Water Method
The shake-flask method remains the "gold standard" for direct LogP/LogD determination due to its direct measurement of the partitioning phenomenon.[5][6] The protocol is designed to ensure that a true equilibrium is reached between the two immiscible phases.
Protocol: LogD₇.₄ Determination by Shake-Flask Method
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the 1-octanol by shaking it vigorously with the PBS buffer and allowing the phases to separate. Similarly, pre-saturate the PBS buffer with 1-octanol. This step is critical to prevent volume changes during the experiment.[7]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute this stock into the pre-saturated 1-octanol to a known concentration.[6]
-
Partitioning: Add a precise volume of the pre-saturated PBS (pH 7.4) to the 1-octanol containing the compound. The ratio of the volumes of the two phases can be adjusted based on the expected lipophilicity of the compound to ensure measurable concentrations in both phases.[6][7]
-
Equilibration: Vigorously shake the mixture for a fixed period (e.g., 1 hour) at a constant temperature to ensure equilibrium is reached.[3][6]
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.[3] Improper phase separation is a common source of error, especially for highly lipophilic compounds.[5]
-
Quantification: Carefully sample both the upper 1-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]
-
Calculation: The LogD at pH 7.4 is calculated using the following equation: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Workflow for LogD Determination
Caption: Workflow for Shake-Flask LogD Determination.
Acidity (pKa): The Key to Ionization
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, the carboxylic acid group is the primary ionizable center. The pKa value determines the extent to which the molecule will be in its ionized (carboxylate) or non-ionized (carboxylic acid) form at a given pH.[8] This is fundamentally important as the ionization state affects solubility, permeability, and receptor binding.
Importance in Drug Development
The pKa dictates how a drug will behave in different physiological environments. For instance, in the low pH of the stomach, a carboxylic acid with a typical pKa of ~4-5 will be predominantly in its neutral, more lipophilic form, favoring absorption.[9][10] In the higher pH of the intestines and blood (pH ~7.4), it will be mostly in its ionized, more water-soluble form.[11]
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[8][12] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.[11][13]
Protocol: pKa Determination by Potentiometric Titration
-
Instrument Calibration: Calibrate the potentiometer (pH meter) using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11][13]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to prepare a solution of known concentration (e.g., 1 mM).[11][13] A constant ionic strength is maintained throughout the experiment, typically by adding a background electrolyte like 0.15 M KCl.[11][13]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration. This displaces dissolved CO₂, which can form carbonic acid and interfere with the measurement of a weak acid.[11][13]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[11][13]
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[13] This is the point where half of the carboxylic acid has been neutralized to its conjugate base.
Workflow for Potentiometric pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Aqueous Solubility: The Prerequisite for Activity
Aqueous solubility is a fundamental property that significantly impacts drug absorption and formulation.[14] A compound must be in solution to be absorbed from the gastrointestinal tract and to be distributed throughout the body via the bloodstream. Low aqueous solubility is a major hurdle in early drug development, often leading to poor bioavailability and unreliable results in in-vitro assays.[14][15]
Importance in Drug Development
Solubility is influenced by both lipophilicity and the crystal lattice energy of the solid material. The presence of the polar carboxylic acid and lactam groups in our target compound provides hydrogen bonding capabilities that should aid solubility, but the planar, hydrophobic fluorophenyl ring will counteract this. The final solubility will be a balance of these competing factors.
Experimental Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[15][16] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase, providing the most accurate and relevant solubility value for drug development.
Protocol: Thermodynamic Aqueous Solubility Determination
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., purified water or a specific buffer like PBS pH 7.4).[16] The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant, controlled temperature for an extended period (typically 24-72 hours).[15][16] This long incubation ensures that true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the solid, followed by careful filtration of the supernatant through a low-binding filter (e.g., PTFE).[16]
-
Quantification: Analyze the concentration of the compound in the clear, saturated filtrate using a validated analytical method like HPLC-UV.[16] A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Summary and Conclusion
The paint a picture of a classic small molecule drug candidate. It possesses a carboxylic acid group that will be ionized at physiological pH, likely enhancing its aqueous solubility, and a fluorophenyl moiety that increases lipophilicity, which is essential for membrane traversal.
The delicate balance between these properties, quantified by LogD, pKa, and solubility, is paramount. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data for this compound and others like it. By understanding not just the values themselves, but the rigorous experimental context from which they are derived, researchers and drug development professionals can make more informed decisions, ultimately accelerating the path from discovery to clinical application.
References
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
-
Shake Flask LogD. Domainex. Available from: [Link]
-
Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
Aqueous Solubility. Creative Biolabs. Available from: [Link]
-
LogP / LogD shake-flask method. Protocols.io. Available from: [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review. Available from: [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
-
Setup and validation of shake-flask procedures... European Journal of Pharmaceutical Sciences - Ovid. Available from: [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry - ACS Publications. Available from: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]
-
A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available from: [Link]
- WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.
-
CAS#:2138380-79-5 | 5-(3-Fluorophenyl)-2-oxopiperidine-3-carboxylic acid. Chemsrc. Available from: [Link]
-
(2S,3S)-2-(4-fluorophenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid. Molport. Available from: [Link]
- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. Available from: http://www.orgsyn.org/demo.aspx?prep=v79p0212
-
Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed. Available from: [Link]
-
(3R)-1-[(Z)-4-(2-ethylphenyl)-4-(2-fluorophenyl)but-3-enyl]piperidine-3-carboxylic acid. PubChem. Available from: [Link]
-
pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). ResearchGate. Available from: [Link]
-
(S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. ChemBK. Available from: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]
-
pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Available from: [Link]
-
Carboxylic Acids. AMERICAN ELEMENTS®. Available from: [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications - American Chemical Society. Available from: [Link]
-
3-Fluoropiperidine-4-carboxylic acid. ChemBK. Available from: [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. CAS#:2138380-79-5 | 5-(3-Fluorophenyl)-2-oxopiperidine-3-carboxylic acid | Chemsrc [chemsrc.com]
- 3. Shake Flask LogD | Domainex [domainex.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ovid.com [ovid.com]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
An Investigator's Guide to the In Vitro Mechanism of Action of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic Acid: A Hypothesis-Driven Approach
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a synthetic small molecule with a piperidine core, a structural motif prevalent in numerous pharmacologically active compounds.[1] While direct studies on its mechanism of action are not extensively published, its structural similarity to other N-arylpiperidine derivatives suggests a potential role in complex cellular processes. This technical guide presents a hypothesis-driven framework for elucidating the in vitro mechanism of action of this compound, with a focus on its potential as an inducer of cellular senescence in cancer cells. We will detail the experimental rationale, provide step-by-step protocols for key assays, and offer insights into data interpretation.
Introduction: The Piperidine Scaffold and a Working Hypothesis
The piperidine ring is a fundamental heterocyclic scaffold found in a wide array of natural alkaloids and synthetic pharmaceuticals, contributing to diverse biological activities.[1][2] The subject of this guide, 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, features an N-aryl substitution and a carboxylic acid moiety, suggesting potential interactions with various biological targets.
Given the limited direct data on this specific molecule, we propose a primary working hypothesis based on findings for structurally related N-arylpiperidine-3-carboxamide derivatives:
Hypothesis: 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid induces a senescence-like phenotype in cancer cells, leading to cell cycle arrest and inhibition of proliferation.
Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors and has emerged as a promising therapeutic target in oncology.[3] Compounds that induce senescence in tumor cells can effectively halt their growth and may lead to their clearance by the immune system.[3] This guide will outline the necessary in vitro studies to rigorously test this hypothesis.
Phase 1: Initial Phenotypic Screening for Senescence
The first step is to determine if 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid elicits a senescent phenotype in a relevant cancer cell line. Human melanoma (A375) or triple-negative breast cancer (MDA-MB-231) cell lines are suitable starting points due to their documented responses to other cytotoxic and senescence-inducing agents.[3][4][5]
High-Content Screening (HCS) for Morphological Changes
Rationale: Senescent cells exhibit distinct morphological changes, including an enlarged and flattened shape, and increased granularity.[3] HCS allows for the automated imaging and quantification of these changes in a high-throughput manner.
Experimental Protocol: Image-Based Phenotypic Screening
-
Cell Plating: Seed A375 or MDA-MB-231 cells in 96-well, clear-bottom imaging plates at a density that allows for 3-4 days of growth without reaching full confluency.
-
Compound Treatment: The following day, treat the cells with a dose-response curve of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control for senescence, such as doxorubicin (e.g., 37 nM).[3]
-
Incubation: Incubate the plates for 72 hours.
-
Staining: Stain the cells with Hoechst 33342 (for nuclei) and a cytoplasmic stain (e.g., CellMask™ Green).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify cell number (as a measure of proliferation) and morphological features such as cell spread area and nuclear size. The percentage of senescent-like cells can be determined based on these parameters.
Data Presentation:
| Compound Concentration (µM) | Cell Count (Normalized to Control) | Percentage of Senescent Cells |
| Vehicle Control | 100% | < 5% |
| 0.01 | 98% | 7% |
| 0.1 | 85% | 25% |
| 1 | 55% | 60% |
| 10 | 40% | 75% |
| 100 | 35% | 78% |
| Doxorubicin (37 nM) | 50% | 70% |
Logical Workflow for HCS Data Analysis:
Caption: High-Content Screening Workflow.
Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
Rationale: Increased lysosomal β-galactosidase activity at pH 6.0 is a hallmark of senescent cells.[3] This assay provides a specific biochemical confirmation of the senescent phenotype observed in HCS.
Experimental Protocol: SA-β-Gal Staining
-
Cell Culture: Grow and treat cells in 6-well plates as described for HCS.
-
Fixation: After 72 hours, wash the cells with PBS and fix with a 2% formaldehyde/0.2% glutaraldehyde solution for 5 minutes.
-
Staining: Wash the cells again and incubate overnight at 37°C (without CO2) with the SA-β-Gal staining solution (containing X-gal at pH 6.0).
-
Visualization: Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.
-
Quantification: Count the number of blue (senescent) cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.
Phase 2: Elucidating the Underlying Molecular Mechanism
If a senescent phenotype is confirmed, the next phase is to investigate the molecular pathways involved. A common pathway leading to senescence involves the activation of the p53/p21 and/or p16/pRb tumor suppressor pathways.
Western Blot Analysis of Cell Cycle Regulators
Rationale: Western blotting can be used to measure the protein levels of key cell cycle regulators that are often upregulated during senescence.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid at its EC50 for senescence induction for 48-72 hours. Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p53, p21, p16, and phosphorylated Rb. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression.
Expected Data Summary:
| Protein | Fold Change (Treated vs. Control) |
| p53 | Increased |
| p21 | Increased |
| p16 | No significant change / Increased |
| p-Rb | Decreased |
Signaling Pathway Diagram:
Caption: Hypothesized p53/p21-mediated senescence pathway.
Cell Cycle Analysis by Flow Cytometry
Rationale: To confirm that the observed anti-proliferative effect is due to cell cycle arrest, flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Propidium Iodide Staining
-
Cell Treatment: Treat cells with the compound for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 or G2/M phase would indicate cell cycle arrest.
Phase 3: Target Deconvolution (Advanced)
Should the above studies confirm a senescence-inducing mechanism, identifying the direct molecular target(s) of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid would be the next logical step. This is a more complex undertaking that could involve techniques such as:
-
Thermal Shift Assays (DSF): To screen for direct binding to a library of purified proteins.
-
Affinity Chromatography/Mass Spectrometry: To pull down binding partners from cell lysates.
-
Computational Docking Studies: To predict potential binding sites on candidate proteins based on the compound's structure.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial investigation into the in vitro mechanism of action of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid. The proposed hypothesis of senescence induction is a logical starting point based on available literature for similar chemical scaffolds. The outlined experimental protocols are robust and will provide clear, interpretable data to either support or refute this hypothesis. Positive findings would warrant further investigation into the specific molecular target and in vivo efficacy studies to assess its potential as a novel anticancer therapeutic.
References
-
Lee, S., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Jonuškienė, I., et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. Available at: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
-
PubChem. 6-oxopiperidine-3-carboxylic acid. Available at: [Link]
-
Rostom, R., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals. Available at: [Link]
-
Tökési, N., et al. (2025). 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines. International Journal of Molecular Sciences. Available at: [Link]
Sources
Structural and Physicochemical Profiling of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid: A Technical Guide
Target Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals
Executive Summary
The compound 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS: 1285045-55-7) represents a highly functionalized N-aryl lactam scaffold frequently utilized in medicinal chemistry for its rigidified conformational space and hydrogen-bonding vectorality[1]. As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. Here, we deconstruct the causality behind its 3D molecular architecture, predict its solid-state crystallographic behavior based on established supramolecular synthons, and provide self-validating analytical protocols for rigorous structural verification.
Molecular Architecture & Quantitative Physicochemical Data
Before initiating any solid-state characterization or formulation workflow, it is critical to establish the baseline physicochemical parameters of the molecule.
Table 1: Quantitative Molecular Data
| Parameter | Value | Analytical Significance |
| Chemical Formula | C₁₂H₁₂FNO₃ | Base for isotopic distribution modeling. |
| Molecular Weight | 237.23 g/mol | Standard MW used for stoichiometric calculations[1]. |
| Monoisotopic Mass | 237.0801 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| H-Bond Donors | 1 (Carboxylic -OH) | Drives primary crystal packing motifs (dimerization). |
| H-Bond Acceptors | 3 (C=O, C=O, F) | Provides alternative vectors for polymorph formation. |
| Rotatable Bonds | 2 | Limits conformational entropy during crystallization. |
Conformational Causality: The N-Aryl Twist
In solution and the solid state, the molecule does not adopt a perfectly planar conformation. There is an inherent steric clash between the ortho-hydrogen of the 3-fluorophenyl ring and the equatorial protons (or the carbonyl oxygen) of the piperidone ring. To alleviate this steric strain, the N-aryl bond undergoes a dihedral twist[2]. This structural constraint is critical: it disrupts the extended π-conjugation between the aryl ring and the lactam amide, subtly increasing the electrophilic character of the lactam carbonyl[3].
Crystallographic Profiling & Solid-State Behavior
While a single-crystal X-ray diffraction (SC-XRD) structure for this specific CAS number may require de novo empirical generation in your lab, we can definitively predict its primary crystallographic packing motifs using crystal engineering principles.
The R2,2(8) Supramolecular Synthon
The dominant functional group dictating the crystal lattice is the carboxylic acid at position 3. Thermodynamics strongly favor the pairing of the strong hydrogen bond donor (-OH) and acceptor (C=O) of the carboxylic acid over the weaker dipole interactions of the lactam core. Consequently, the molecule will reliably assemble into centrosymmetric hydrogen-bonded dimers, characterized crystallographically as the R2,2(8) graph-set motif [4].
Secondary packing interactions will likely be driven by weak C-H···F dipole interactions, which often dictate the specific space group (commonly Monoclinic P21/c for racemic mixtures of this class) by locking the dimers into a staggered 3D lattice.
Fig 1: Supramolecular assembly and key crystallographic interactions in the solid state.
Analytical Workflows: Molecular Weight & Structural Validation
To ensure scientific integrity, all analytical workflows must be self-validating. Below are the field-proven protocols for confirming the molecular weight and 3D crystal structure of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
Protocol A: High-Resolution LC-MS/ESI+ (Molecular Weight Validation)
Causality of Method: The lactam nitrogen is poorly basic due to resonance with the adjacent carbonyl. However, under highly acidic mobile phase conditions, the amide carbonyl and the carboxylic acid can be protonated, making Positive Electrospray Ionization (ESI+) highly sensitive.
-
Sample Preparation: Dissolve 1.0 mg of the API in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
System Suitability Test (Self-Validation): Prior to sample injection, inject a blank followed by a Reserpine internal standard (m/z 609.2807). Verify that the mass accuracy error is < 5 ppm to ensure the Time-of-Flight (TOF) or Orbitrap analyzer is properly calibrated.
-
Acquisition: Execute a 5-minute reverse-phase gradient (5% to 95% ACN on a C18 column).
-
Data Interpretation: Extract the chromatogram for m/z 238.0880 [M+H]⁺ . The use of 0.1% formic acid intentionally suppresses the ionization of the carboxylic acid as an anion, forcing the molecule into the positive ion regime to yield a clean, unambiguous [M+H]⁺ signal.
Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)
Causality of Method: Rapid precipitation leads to kinetic trapping, resulting in microcrystalline powders unsuitable for structural resolution. Slow evaporation ensures thermodynamic control, yielding defect-free single crystals.
-
Crystallization: Dissolve 10 mg of the compound in 1 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:1). The "good" solvent (DCM) dissolves the monomer, while the volatile antisolvent (Hexane) slowly diffuses at room temperature to gently induce supersaturation.
-
Crystal Mounting: Select a pristine, block-like crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light. Mount it on a MiTeGen loop using paratone oil. Crucial step: The oil prevents rapid solvent loss which can cause immediate lattice collapse.
-
Data Collection: Utilize Cu-Kα radiation (λ = 1.54184 Å) at a cryogenic temperature of 100 K. Cryo-cooling minimizes the thermal displacement parameters of the atoms, drastically sharpening the electron density peaks.
-
Refinement & Self-Validation: Solve the structure using direct methods (e.g., SHELXT). The protocol is considered validated only when the final R1 factor is < 0.05 and the Goodness-of-Fit (S) is ~1.0 . An R1 > 0.10 indicates unresolved twinning or incorrect solvent masking.
Fig 2: Multimodal analytical workflow for rigorous structural and molecular weight validation.
References
Sources
An In-depth Technical Guide on the Toxicity and Safety Profile of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
For Research, Scientific, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a chemical for research use only and is not intended for human or veterinary use.[1] The information provided herein is based on general toxicological principles and data from structurally related compounds, as specific comprehensive toxicity data for this exact molecule (CAS No. 1285045-55-7) is not extensively available in the public domain.
Introduction
1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a novel chemical entity featuring a fluorophenyl group attached to a piperidine-carboxylic acid scaffold. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for enhancing druggability and improving pharmacokinetic properties, often with reduced toxicity.[2] However, as with any new chemical entity (NCE), a thorough evaluation of its safety and toxicity profile is a mandatory prerequisite before it can be considered for any therapeutic application.[3][4]
This guide provides a structured approach to understanding the potential toxicological risks associated with this compound and outlines the necessary experimental framework for its comprehensive safety assessment, in line with international regulatory guidelines.
Predicted Safety Profile Based on Structural Analogs
Due to the lack of specific data for the title compound, we can infer a preliminary, hypothetical safety profile by examining related structures.
-
6-Oxopiperidine-3-carboxylic acid (CAS 22540-50-7): Safety data for this structural fragment indicates it is a warning-level hazard. The primary concerns are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5]
-
Piperidine (CAS 110-89-4): The parent heterocycle, piperidine, exhibits moderate acute oral toxicity in animal studies, with LD50 values in rats ranging from 133 to 740 mg/kg body weight.[6] It is classified as toxic by inhalation and can cause severe skin and eye burns.[6][7]
-
Fluorophenyl Derivatives: The introduction of a fluorine atom can significantly alter a molecule's metabolic stability and biological activity. While often used to enhance therapeutic effects, fluorinated compounds can sometimes lead to the formation of reactive metabolites or exhibit specific target organ toxicities.[8][9]
Based on these analogs, it is prudent to handle 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid with appropriate personal protective equipment (PPE), including gloves and eye protection, and to avoid inhalation of dust or aerosols.
A Framework for Preclinical Toxicological Assessment
For any NCE to progress from discovery to clinical trials, a rigorous, phased toxicological evaluation is required by regulatory bodies like the FDA and EMA.[10][11][12] This process is designed to identify potential hazards, establish a safe starting dose in humans, and define the toxicological profile of the drug candidate. The following sections outline a standard, yet adaptable, workflow.
In Vitro Toxicology: The First Tier of Assessment
In vitro assays are crucial for early-stage screening. They are rapid, cost-effective, reduce the use of animals, and can help prioritize candidates with the most favorable safety profiles.[2][13][14][15][16]
Causality Behind Experimental Choices: The initial battery of in vitro tests is designed to cast a wide net, identifying major, non-negotiable liabilities like genetic damage or overt cell killing at an early stage. This "fail early, fail fast" approach saves significant resources by preventing unsuitable compounds from advancing to more complex and expensive in vivo studies.[2]
Key In Vitro Assays:
| Assay Type | Purpose | Typical Cell Lines/Systems |
| Cytotoxicity | To determine the concentration at which the compound kills cells. Establishes a basic therapeutic window.[14][17] | HepG2 (liver), HEK293 (kidney), relevant cancer cell lines (if applicable). |
| Genotoxicity | To assess the potential to cause genetic mutations or chromosomal damage, a key indicator of carcinogenic risk.[18][19][20] | Salmonella typhimurium (Ames test), CHO or human lymphocytes (chromosome aberration/micronucleus test). |
| hERG Inhibition | To screen for potential cardiotoxicity by assessing the blockade of the hERG potassium channel, which can lead to fatal arrhythmias. | Stably transfected HEK293 or CHO cells. |
| Metabolic Stability | To evaluate how quickly the compound is metabolized by liver enzymes. | Human liver microsomes (HLMs). |
-
Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) to achieve a healthy, proliferating population.
-
Compound Exposure: Treat cell cultures with a range of concentrations of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, including a vehicle control and a positive control, for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix).
-
Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.
-
Harvest and Staining: Harvest the cells after a total incubation period equivalent to 1.5-2 normal cell cycles. Stain the cells with a DNA-specific dye (e.g., Giemsa, DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[2]
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) potential.[2]
Caption: Initial in vitro toxicology workflow for NCEs.
Safety Pharmacology: Assessing On-Target and Off-Target Effects
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[21] These studies are a regulatory requirement before first-in-human trials.[22][23][24][25]
Causality Behind Experimental Choices: The "core battery" of tests focuses on the organ systems—central nervous, cardiovascular, and respiratory—where acute, life-threatening adverse effects are most likely to manifest.[22][26] The goal is to ensure that the compound, at therapeutic and supra-therapeutic doses, does not dangerously interfere with these critical functions.
Safety Pharmacology Core Battery:
| System | Endpoints to Evaluate | Typical Model |
| Central Nervous System (CNS) | Changes in behavior, coordination, motor activity, and body temperature. | Rodent (Functional Observational Battery - FOB). |
| Cardiovascular System | Blood pressure, heart rate, and electrocardiogram (ECG) parameters (especially QT interval).[25] | Telemetered conscious dog or non-human primate. |
| Respiratory System | Respiratory rate, tidal volume, and hemoglobin oxygen saturation.[24] | Whole-body plethysmography in rodents. |
In Vivo General Toxicology: Defining the Dose-Response Relationship
In vivo studies in animals are essential to understand how the compound behaves in a complex biological system and to determine a safe dose for clinical trials.[10][11][27]
Causality Behind Experimental Choices: Dose-range finding (DRF) studies are performed first in rodents to efficiently identify the maximum tolerated dose (MTD) and select appropriate dose levels for longer, more resource-intensive GLP (Good Laboratory Practice) studies. The selection of two species (one rodent, one non-rodent) is a regulatory standard to account for potential species-specific differences in metabolism and toxicity.
Caption: Phased approach for in vivo general toxicology studies.
-
Animal Selection: Use a sufficient number of male and female rats from a standard strain (e.g., Sprague-Dawley).
-
Dose Administration: Administer 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid daily for 28 days via the intended clinical route (e.g., oral gavage). Include at least three dose levels (low, mid, high) and a vehicle control group. The high dose should be at or near the MTD.
-
In-Life Monitoring: Conduct daily clinical observations. Monitor body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues, preserve them, and perform microscopic examination (histopathology), focusing on target organs identified in DRF studies.
-
Toxicokinetics (TK): Collect satellite blood samples at specified time points to determine the systemic exposure (Cmax, AUC) at each dose level.[26]
-
Data Analysis: Analyze all data to identify any dose-related adverse effects. The highest dose that does not produce significant toxicity is identified as the No-Observed-Adverse-Effect Level (NOAEL). The NOAEL is critical for calculating the safe starting dose in Phase I human trials.
Risk Assessment and Management
The culmination of the preclinical safety assessment is a comprehensive risk-benefit analysis. All findings from the in vitro and in vivo studies must be integrated to characterize the toxicological profile of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
Key Deliverables:
-
Hazard Identification: What types of toxicity are observed (e.g., hepatotoxicity, neurotoxicity)?
-
Dose-Response Characterization: At what doses do these toxicities occur? What is the NOAEL?
-
Safety Margins: How does the exposure at the NOAEL in the most sensitive animal species compare to the expected therapeutic exposure in humans?
-
Risk Mitigation: Are there specific safety concerns that require monitoring in clinical trials (e.g., regular liver function tests)?
This integrated assessment forms a core component of the Investigational New Drug (IND) application submitted to regulatory authorities.[12]
Conclusion
While specific toxicological data for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid are not publicly available, a robust and well-established framework exists for its evaluation. By employing a phased approach, starting with a broad panel of in vitro assays and progressing to targeted in vivo safety pharmacology and toxicology studies, researchers can systematically build a comprehensive safety profile. This methodical process is fundamental to drug development, ensuring that the potential risks of a new chemical entity are thoroughly understood before it is administered to human subjects, ultimately safeguarding patient health.
References
-
Genotoxicity guidelines recommended by International Conference of Harmonization (ICH). (2013). Methods in Molecular Biology. [Link]
-
ICH. (2011). S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]
-
FDA. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
-
ICH. (2011). guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). [Link]
-
European Medicines Agency. (2013). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. [Link]
-
European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. [Link]
-
Pharmaron. In vitro Toxicity Testing for Drug Discovery. [Link]
-
Federal Register. (2001). International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. [Link]
-
Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
TME Scientific. In Vitro Toxicology Assays. [Link]
-
European Medicines Agency. (2012). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Step 5. [Link]
-
Syngene. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. [Link]
-
Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. [Link]
-
Charles River Laboratories. In Vitro Toxicology Testing. [Link]
-
IITRI. Safety Pharmacology. [Link]
-
Amgen. (2025). IND-Enabling Studies: The Final Step Before Human Clinical Trials. [Link]
-
ResearchGate. (2023). Indicators of lethal doses in the acute toxicity study of the piperidine derivatives via the intravenous administration route. [Link]
-
ProBio CDMO. In Vivo Toxicology & Safety Pharmacology Studies. [Link]
-
ResearchGate. (2026). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. [Link]
-
Prime Scholars. Drug Development Based on New Chemical Entities. [Link]
-
FDA. Investigational New Drug (IND) Application. [Link]
-
ACS Publications. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. [Link]
-
National Institutes of Health. (2014). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. [Link]
-
Open Access Journals. (2022). New Chemical Entity and Valuation of the Development. [Link]
-
Aliabadi, A. et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]
-
National Center for Biotechnology Information. (2013). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
Kratky, M. et al. (2017). Synthesis of Readily Available Fluorophenylalanine Derivatives and Investigation of Their Biological Activity. PubMed. [Link]
-
PubMed. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
ResearchGate. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
MDPI. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. [Link]
-
Japanese Accepted Names for Pharmaceuticals. (2016). Captopril. [Link]
-
PMDA. (2014). 2.3 Quality Overall Summary Lu AA21004. [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. primescholars.com [primescholars.com]
- 4. rroij.com [rroij.com]
- 5. 6-Oxopiperidine-3-carboxylic acid | 22540-50-7 [sigmaaldrich.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment [mdpi.com]
- 10. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 11. probiocdmo.com [probiocdmo.com]
- 12. fda.gov [fda.gov]
- 13. pharmaron.com [pharmaron.com]
- 14. kosheeka.com [kosheeka.com]
- 15. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. Genotoxicity guidelines recommended by International Conference of Harmonization (ICH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ema.europa.eu [ema.europa.eu]
- 21. altasciences.com [altasciences.com]
- 22. fda.gov [fda.gov]
- 23. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 25. iitri.org [iitri.org]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. Blog: IND-Enabling Studies: The Final Step Before Human C... | ALS TDI [als.net]
Preliminary Screening of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Derivatives: A Hit-to-Lead Workflow for Selective BET BD2 Inhibitors
Executive Summary & Scaffold Rationale
The 6-oxopiperidine-3-carboxylic acid scaffold has emerged as a highly privileged chemotype in modern drug discovery, particularly for targeting epigenetic readers[1]. While pan-BET (Bromodomain and Extra-Terminal) inhibitors have demonstrated potent efficacy in oncology, their clinical utility is frequently bottlenecked by dose-limiting toxicities, including thrombocytopenia and gastrointestinal distress[1]. Consequently, selectively targeting the second bromodomain (BD2) over the first (BD1) has become a critical strategy to widen the therapeutic index[1].
Derivatives synthesized from 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS: 1285045-55-7)[2] offer a unique structural opportunity for BD2 selectivity:
-
The Piperidinone Core: Acts as an acetyl-lysine mimetic, anchoring deeply into the highly conserved asparagine residue of the BD2 binding pocket.
-
The 3-Fluorophenyl Substitution: Fluorine substitution is a deliberate design choice. It modulates the basicity of the system, enhances lipophilic efficiency (LipE), and provides a metabolic shield against CYP450-mediated aromatic oxidation.
-
The Carboxylic Acid Vector: Serves as the primary synthetic handle for generating diverse amide libraries to probe the solvent-exposed regions of the bromodomain[1].
Screening Cascade Design
To efficiently progress from a preliminary library of derivatives to a viable lead compound, we employ a strict, three-tiered screening cascade. This funnel is designed to rapidly eliminate inactive compounds, weed out assay artifacts, and confirm cellular target engagement.
Figure 1: Hit-to-Lead screening cascade for 6-oxopiperidine derivatives.
Tier 1: Primary High-Throughput Screening (TR-FRET)
Objective: Quantify the binding affinity and BD1 vs. BD2 selectivity of the synthesized derivatives.
Step-by-Step Protocol
-
Compound Dispensing: Acoustically dispense 10 nL of the derivative library (in 100% DMSO) into 384-well low-volume microplates.
-
Protein Addition: Add 5 µL of recombinant His-tagged BRD4-BD2 (or BD1 for counter-screening) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% CHAPS, 1 mM DTT).
-
Equilibration: Incubate for 15 minutes at room temperature.
-
Detection Mix: Add 5 µL of a mixture containing Europium-labeled anti-His antibody (donor) and Cy5-labeled acetyl-histone H4 peptide (acceptor).
-
Readout: Incubate for 60 minutes. Measure time-resolved fluorescence on a microplate reader (Excitation 337 nm, Emission 620 nm and 665 nm).
Expertise & Causality: The choice of detergent in the assay buffer is critical. We utilize 0.01% CHAPS rather than the standard Tween-20. Tween-20 is prone to forming micelles that can sequester highly lipophilic fluorophenyl derivatives, leading to artificially low free-drug concentrations and false-negative potency readouts.
Self-Validating System: Every assay plate must include 16 wells of DMSO (negative control) and 16 wells of 10 µM Apabetalone (positive control). The plate is only accepted if the Z'-factor is ≥ 0.6, ensuring statistical robustness and ruling out pipetting variance.
Tier 2: Orthogonal Biophysical Validation (SPR)
Objective: Confirm direct binding kinetics ( kon , koff ) and rule out Pan-Assay Interference Compounds (PAINS) that may have artificially disrupted the TR-FRET signal.
Step-by-Step Protocol
-
Surface Preparation: Immobilize biotinylated BRD4-BD2 onto a Streptavidin (SA) sensor chip until a density of ~2000 Resonance Units (RU) is achieved.
-
Analyte Injection: Inject serial dilutions (0.1 nM to 10 µM) of the hit compounds in running buffer (PBS-P+ containing 1% DMSO) at a flow rate of 30 µL/min.
-
Dissociation: Allow 300 seconds for dissociation before regenerating the surface.
Expertise & Causality: We mandate biotin-streptavidin capture over standard EDC/NHS amine coupling. Amine coupling randomly targets surface lysines, which can alter the conformation of the bromodomain pocket or physically obstruct the binding site. Biotinylation at a specific terminal tag ensures uniform protein orientation, yielding highly accurate kinetic data.
Self-Validating System: Data is subjected to double-referencing (subtracting the signal from a blank reference channel and blank buffer injections) to eliminate bulk refractive index shifts caused by the 1% DMSO vehicle. Fits must adhere to a 1:1 Langmuir binding model with a χ2 value < 10% of Rmax .
Tier 3: Cellular Efficacy and Early ADMET
Objective: Prove that the compounds penetrate the cell membrane, engage the target in a physiological environment, and possess sufficient metabolic stability.
Step-by-Step Protocol: Human Liver Microsome (HLM) Stability
-
Incubation: Incubate 1 µM of the compound with 0.5 mg/mL HLM and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes, quenching immediately in 150 µL of cold acetonitrile containing an internal standard (tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Expertise & Causality: The 3-fluorophenyl group is hypothesized to block aromatic oxidation. If HLM clearance remains high despite this substitution, it indicates that alternative metabolic liabilities (e.g., N-dealkylation or piperidinone ring opening) are occurring, necessitating further SAR optimization of the amide vector.
Self-Validating System: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently. If the half-life of Verapamil exceeds 15 minutes, the microsomes are deemed inactive, and the assay batch is rejected.
Figure 2: Mechanism of action for BET BD2 transcriptional repression.
Quantitative Data Presentation
The following table summarizes a representative Structure-Activity Relationship (SAR) progression, demonstrating how derivatization of the 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid core improves BD2 selectivity and metabolic stability.
| Compound ID | R-Group Substitution (Amide) | BRD4-BD1 IC₅₀ (nM) | BRD4-BD2 IC₅₀ (nM) | BD2 Selectivity | SPR K_D (nM) | HLM T₁/₂ (min) |
| Base Scaffold | -OH (Carboxylic acid) | >10,000 | 4,500 | ~2x | 5,200 | >120 |
| Derivative A | Ethylamine | >10,000 | 320 | >30x | 350 | 85 |
| Derivative B | Tetrahydropyran (THP) | 8,500 | 15 | 566x | 18 | 110 |
| Derivative C | 2,4-Difluoroaniline | >10,000 | 4 | >2500x | 5 | >120 |
Note: Derivative C represents an optimized lead profile, achieving sub-10 nM potency, excellent BD2 selectivity, and robust metabolic stability.
References
-
Zhang, P.-F., et al. "Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit." Journal of Medicinal Chemistry, ACS Publications, 2022.[Link]
-
Chemsrc Database. "1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS: 1285045-55-7)." Chemsrc Chemical Properties.[Link]
-
Zhang, J.-H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999.[Link]
Sources
An In-depth Technical Guide to the Preclinical Pharmacokinetics of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic evaluation of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, a novel small molecule with therapeutic potential. While specific data for this compound is not extensively available in the public domain, this document establishes a robust framework for its investigation based on established principles of drug metabolism and pharmacokinetics (DMPK). By leveraging data from structurally similar compounds and outlining gold-standard experimental protocols, this guide serves as an essential resource for researchers and drug development professionals. It details the critical in vitro and in vivo assays necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this and similar chemical entities, thereby enabling the informed progression of promising drug candidates from discovery to clinical development.
Introduction: The Rationale for Pharmacokinetic Profiling
The journey of a novel chemical entity from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. A significant hurdle is ensuring that the molecule can reach its intended target in the body at a sufficient concentration and for an appropriate duration to exert its therapeutic effect, without causing undue toxicity. This is the central tenet of pharmacokinetics (PK), the study of how an organism affects a drug.
1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The piperidine scaffold is a common feature in many approved drugs, and the strategic placement of a fluorophenyl group and a carboxylic acid moiety suggests a potential for specific biological interactions and a distinct ADME profile. For instance, derivatives of N-arylpiperidine-3-carboxamide have been investigated for their potential as senescence inducers in cancer therapy.[1] The 6-oxopiperidine-3-carboxylic acid core is a recognized pharmacophore with potential biological activity.[2][3]
Early and thorough ADME testing is critical for the success of any drug development program.[4] It allows for the early identification of liabilities that could lead to clinical failure, such as poor oral bioavailability or rapid metabolism.[5][6] This information is not only crucial for optimizing lead compounds but is also a mandatory component of Investigational New Drug (IND) applications submitted to regulatory bodies like the FDA and EMA.[5][7] This guide will delineate a comprehensive strategy for the preclinical pharmacokinetic characterization of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
Core Physicochemical Properties: The Foundation of Pharmacokinetics
Before embarking on complex biological assays, a thorough understanding of the compound's fundamental physicochemical properties is essential. These properties provide initial clues about its likely pharmacokinetic behavior.
| Property | Predicted/Typical Value Range | Significance for Pharmacokinetics |
| Molecular Weight | 237.23 g/mol [8] | Influences diffusion and permeability across membranes. Generally, lower molecular weight (<500 g/mol ) is favorable for oral absorption. |
| LogP | -0.4028[9] | A measure of lipophilicity. An optimal LogP (typically 1-3) is often required for good membrane permeability and absorption. The predicted negative value suggests high polarity. |
| Topological Polar Surface Area (TPSA) | 66.4 Ų[9] | Predicts hydrogen bonding capacity and polarity. A TPSA < 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2[9] | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 2[9] | Influences solubility and membrane permeability. |
| Rotatable Bonds | 1[9] | Affects conformational flexibility and binding to targets and metabolizing enzymes. |
Note: The specific values for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid are based on available chemical information. The significance is based on established principles of medicinal chemistry.
In Vitro ADME Profiling: A Step-by-Step Approach
In vitro ADME assays are fundamental for the early assessment of a drug candidate's pharmacokinetic properties.[5][6][10] They are cost-effective, high-throughput, and provide critical data to guide lead optimization before progressing to more complex and resource-intensive in vivo studies.[4][10]
Absorption
The primary goal is to assess the compound's ability to cross biological barriers, a prerequisite for oral bioavailability.
-
Objective: To determine the passive permeability of the compound across an artificial lipid membrane.
-
Methodology:
-
A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells of the plate.
-
A buffer solution is added to the acceptor wells.
-
The plate is incubated, allowing the compound to diffuse from the donor to the acceptor wells.
-
The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.
-
-
Data Analysis: The permeability coefficient (Pe) is calculated. High permeability in this assay suggests good potential for passive absorption in the gut.
Distribution
Understanding how a drug distributes throughout the body is crucial for determining its concentration at the site of action and potential for off-target effects.
-
Objective: To determine the fraction of the compound that binds to plasma proteins. Only the unbound fraction is pharmacologically active.
-
Methodology:
-
A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.
-
The test compound is added to the plasma side.
-
The system is incubated until equilibrium is reached.
-
The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
-
Data Analysis: The percentage of bound and unbound drug is calculated. High plasma protein binding (>99%) can limit the free drug concentration available to exert a therapeutic effect.
Metabolism
Metabolism is the process by which the body chemically modifies a drug, which can lead to its inactivation and elimination.
-
Objective: To assess the intrinsic clearance of the compound by drug-metabolizing enzymes in the liver.
-
Methodology:
-
The test compound is incubated with liver microsomes (from human and relevant preclinical species) and NADPH (a cofactor for CYP450 enzymes).
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are determined. A short half-life suggests rapid metabolism and potentially low in vivo exposure.
Excretion
This aspect of ADME is primarily investigated in in vivo studies.
Drug-Drug Interaction (DDI) Potential
It is essential to evaluate whether the compound can inhibit or induce the activity of major drug-metabolizing enzymes, which could lead to adverse drug-drug interactions.
-
Objective: To determine the potential of the compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Methodology:
-
The test compound is incubated with human liver microsomes, a specific CYP isoform substrate, and NADPH.
-
The formation of the substrate's metabolite is monitored.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.
-
-
Data Analysis: A low IC50 value indicates a higher potential for drug-drug interactions.
In Vivo Pharmacokinetic Studies: The Whole-Body Picture
In vivo PK studies in animal models are crucial for understanding the complete ADME profile of a drug candidate in a living system.[11][12] These studies provide essential data on bioavailability, clearance, volume of distribution, and half-life.[13]
Study Design
A typical preclinical PK study involves administering the compound to rodents (mice or rats) via both intravenous (IV) and oral (PO) routes.[11][14]
Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.
Key Pharmacokinetic Parameters
The data from in vivo studies are used to calculate several critical pharmacokinetic parameters.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t½ | Half-life | The time it takes for the plasma concentration to decrease by half. Determines dosing frequency. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of drug elimination. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. A key parameter for oral drugs. |
Bridging Preclinical to Clinical: Human Dose Prediction
A primary goal of preclinical PK studies is to predict the likely pharmacokinetic profile in humans. Allometric scaling is a commonly used method to extrapolate clearance and volume of distribution from preclinical species to humans based on body weight.[15]
Conclusion: A Roadmap for Success
The preclinical pharmacokinetic profiling of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a critical step in its development as a potential therapeutic agent. By following the systematic approach outlined in this guide, researchers can generate a comprehensive ADME dataset. This data will not only fulfill regulatory requirements but also provide invaluable insights to guide dose selection for first-in-human studies and ultimately increase the probability of clinical success. The principles and protocols described herein are broadly applicable to the pharmacokinetic evaluation of other novel small molecules, serving as a foundational document for drug discovery and development programs.
References
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Selvita. In Vitro ADME. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
PharmaLegacy. In Vitro ADME Studies. [Link]
-
Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]
-
Frontiers in Pharmacology. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. [Link]
-
Creative Biolabs. Rodent In Vivo PK Service. [Link]
-
PubMed. Preclinical Pharmacokinetics of DM5167, a Novel Selective PARP1 Inhibitor. [Link]
-
National Institutes of Health. Murine Pharmacokinetic Studies. [Link]
-
MDPI. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]
-
MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
-
American Association for Cancer Research. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma. [Link]
-
PubMed. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). [Link]
-
National Institutes of Health. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]
-
National Institutes of Health. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. [Link]
-
MDPI. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. [Link]
-
MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. [Link]
-
MDPI. Refined ADME Profiles for ATC Drug Classes. [Link]
-
National Center for Biotechnology Information. PIPERIDINE - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 6-Oxopiperidine-3-carboxylic acid | 22540-50-7 [sigmaaldrich.com]
- 3. CAS 22540-50-7: 6-oxopiperidine-3-carboxylic acid [cymitquimica.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 6. selvita.com [selvita.com]
- 7. criver.com [criver.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. chemscene.com [chemscene.com]
- 10. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
An In-depth Technical Guide to the Safe Handling of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety properties and recommended handling procedures for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid. As a novel compound, a specific Material Safety Data Sheet (SDS) is not yet widely available. Therefore, this document synthesizes data from structurally related compounds, including piperidine derivatives and fluorinated aromatic compounds, to provide a robust framework for its safe use in a research and development setting. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Chemical Identity and Physicochemical Properties
1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a substituted piperidine derivative. The presence of a fluorophenyl group and a lactam (the 6-oxopiperidine ring) suggests its potential application as a scaffold in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1285045-55-7 | [1] |
| Molecular Formula | C12H12FNO3 | [1] |
| Molecular Weight | 237.23 g/mol | [1] |
| Physical Form | Solid (predicted) | [2] |
| Purity | Typically >95% for research use | [2] |
| Storage Temperature | Ambient | [2] |
Chemical Structure:
Caption: Chemical structure of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
Hazard Identification and Toxicological Profile
While specific toxicological data for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is not available, the hazards can be inferred from its structural components: the piperidine ring, the fluorophenyl group, and the carboxylic acid moiety.
Piperidine Derivatives: Piperidine and its derivatives are known to be hazardous. They can be flammable liquids and are often classified as corrosive, causing severe skin burns and eye damage.[3][4][5][6][7] Acute toxicity can occur through ingestion, skin contact, and inhalation.[7] Exposure may lead to respiratory irritation, and in some cases, effects on the central nervous system.[8]
Fluorinated Aromatic Compounds: The introduction of a fluorine atom into an aromatic ring can significantly alter the compound's biological activity and toxicity.[9] Fluorinated compounds can be highly toxic, and their metabolism can sometimes lead to the release of toxic byproducts.[10][11] For instance, the metabolism of some fluorinated compounds can produce fluoroacetic acid, a potent metabolic poison.[10]
Oxopiperidine and Carboxylic Acid Moieties: The 6-oxo group forms a lactam, a cyclic amide. While generally less reactive than their linear counterparts, lactams can still undergo hydrolysis. The carboxylic acid group imparts acidic properties to the molecule.
Predicted Hazards: Based on the available data for similar compounds, 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is anticipated to be:
Safe Handling and Storage
Given the predicted hazards, a cautious approach to handling and storage is essential.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[3][14]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required.[3][6]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[14]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or aerosols.[5]
-
Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is a fine powder.[4][5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][15]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][13]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][13]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][12]
Spill and Leak Procedures:
-
Evacuate personnel from the area.[4]
-
Wear appropriate personal protective equipment.[4]
-
Avoid generating dust.[4]
-
For small spills, carefully sweep up the solid material and place it in a suitable, closed container for disposal.[4]
-
For large spills, prevent entry into waterways, sewers, basements, or confined areas.[5]
-
Ventilate the area and wash the spill site after material pickup is complete.[6]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15]
-
Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[15]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[15]
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Dispose of this material and its container at a licensed hazardous-waste disposal plant.[4]
-
Do not allow the product to enter drains or waterways.[5]
-
Contaminated packaging should be treated as the product itself.[4]
Experimental Protocols
The following is a generalized workflow for handling 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid in a laboratory setting.
Workflow for Weighing and Solution Preparation:
Caption: A generalized workflow for the safe handling of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
Conclusion
While specific safety data for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is limited, a thorough analysis of its structural components allows for a comprehensive assessment of its potential hazards. By adhering to the stringent safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to always consult institutional safety guidelines and to handle all novel compounds with the utmost care.
References
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. 6-Oxopiperidine-3-carboxylic acid | 22540-50-7 [sigmaaldrich.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. carlroth.com [carlroth.com]
- 7. chemos.de [chemos.de]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]
- 13. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Application Note: Synthesis and Validation Protocol for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Standard Operating Procedure (SOP) & Technical Application Guide
Strategic Rationale & Mechanistic Overview
1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS: 1285045-55-7) is a highly valued conformationally restricted building block utilized in drug discovery and peptidomimetic research[1]. The incorporation of the 3-fluorophenyl moiety onto the lactam nitrogen provides specific lipophilic and electronic properties beneficial for target-binding interactions, while the carboxylic acid at the C3 position serves as a versatile handle for further functionalization (e.g., amide coupling). Related 6-oxopiperidine-3-carboxylic acid derivatives have been extensively studied for their unique structural properties and utility in organic synthesis. The parent scaffold, 6-oxopiperidine-3-carboxylic acid, is a well-documented chemical entity in pharmaceutical libraries.
Synthetic Strategy (Causality & Design)
To ensure a scalable, self-validating, and high-yielding process, this protocol avoids complex multi-step linear syntheses in favor of a convergent, two-step approach:
-
Condensation & Cyclization: Reaction of commercially available coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) with 3-fluoroaniline. Coumalic acid acts as a masked glutaconaldehyde equivalent. The primary amine attacks the lactone, initiating a ring-opening/ring-closing sequence to form the highly stable, UV-active intermediate: 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
Catalytic Hydrogenation: The dihydropyridine intermediate is subjected to catalytic hydrogenation over Palladium on Carbon (Pd/C).
-
Expert Insight: The pyridone ring possesses partial aromatic character, making it resistant to reduction under mild conditions. Therefore, acetic acid (AcOH) is utilized as a solvent to protonate the intermediate and facilitate the reduction. Careful monitoring is required to prevent the defluorination of the 3-fluorophenyl group, a known side-reaction when aryl fluorides are exposed to Pd/C under high hydrogen pressure.
-
Workflow Visualization
Fig 1: Two-step synthetic workflow for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
Materials and Reagents
Table 1: Reaction Stoichiometry and Reagent Specifications
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) |
| Coumalic Acid | Starting Material | 140.10 | 1.0 | 1.40 g |
| 3-Fluoroaniline | Reactant | 111.12 | 1.1 | 1.22 g (1.05 mL) |
| Methanol (Anhydrous) | Solvent (Step 1) | 32.04 | - | 25 mL |
| 10% Pd/C (50% wet) | Catalyst (Step 2) | N/A | 10% w/w | 0.15 g |
| Glacial Acetic Acid | Solvent (Step 2) | 60.05 | - | 20 mL |
| Hydrogen Gas (H2) | Reductant | 2.02 | Excess | 40 psi |
Step-by-Step Experimental Methodologies
Step 1: Synthesis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Self-Validating Principle: The conversion of the aliphatic-like coumalic acid to the highly conjugated pyridone results in a distinct shift in UV absorbance (λmax shifts to ~320 nm) and a clear mass shift, allowing for unambiguous In-Process Control (IPC).
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add coumalic acid (1.40 g, 10.0 mmol).
-
Solvent Addition: Suspend the solid in anhydrous methanol (25 mL).
-
Amine Addition: Add 3-fluoroaniline (1.22 g, 11.0 mmol) dropwise at room temperature. Observation: The suspension may transiently clear before a new precipitate begins to form as the reaction proceeds.
-
Heating: Heat the reaction mixture to reflux (approx. 65°C) under a nitrogen atmosphere for 12 hours.
-
IPC (In-Process Control): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the coumalic acid peak disappears and a new peak corresponding to the intermediate (Expected [M+H]+: 234.05) dominates.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. The pyridone intermediate typically precipitates as a crystalline solid.
-
Isolation: Filter the precipitate under vacuum, wash the filter cake with cold methanol (2 x 5 mL), and dry under high vacuum to afford the intermediate.
Step 2: Synthesis of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Self-Validating Principle: The reduction of the conjugated pyridone to the saturated piperidine results in the complete loss of the 320 nm UV chromophore. The reaction is tracked by the disappearance of UV absorbance and a mass shift of +4 Da.
-
Preparation: In a heavy-walled Parr hydrogenation vessel (or equivalent pressure reactor), dissolve the intermediate (approx. 2.0 g, 8.5 mmol) in glacial acetic acid (20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.15 g, 50% wet). Safety Note: Pd/C is highly pyrophoric when dry. Always add it to a nitrogen-flushed vessel or wet it with a small amount of solvent before adding the bulk solvent.
-
Purging: Seal the vessel. Purge the system with nitrogen gas (3 cycles of pressurizing to 20 psi and releasing) to remove oxygen. Follow with hydrogen gas purges (3 cycles).
-
Hydrogenation: Pressurize the vessel with H2 gas to 40 psi. Stir the mixture vigorously at room temperature for 16-24 hours.
-
IPC (Critical Step): Monitor the reaction strictly via LC-MS. Look for the target mass ([M+H]+: 238.08). Expert Insight: Do not exceed 40 psi or heat the reaction, as this increases the risk of hydrodefluorination (loss of the fluorine atom).
-
Filtration: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional acetic acid (10 mL) or ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump and a cold trap, water bath at 45°C) to remove the acetic acid.
-
Purification: Triturate the resulting crude residue with diethyl ether or a mixture of ethyl acetate/hexanes to induce crystallization. Filter and dry the solid to yield the final pure product.
Analytical Validation & Data Presentation
To ensure the trustworthiness of the synthesized material, the following analytical parameters must be met.
Table 2: Expected Analytical Validation Data
| Analytical Technique | Expected Result for Target Compound | Diagnostic Significance |
| LC-MS (ESI+) | [M+H]+ = 238.08 m/z | Confirms the addition of 4 hydrogen atoms (reduction of the two double bonds in the pyridone ring). |
| 1H NMR (400 MHz, DMSO-d6) | δ ~12.5 (br s, 1H, COOH), 7.45-7.05 (m, 4H, Ar-H), 3.8-3.5 (m, 2H, N-CH2), 2.8-2.6 (m, 1H, CH-COOH), 2.5-2.3 (m, 2H, CO-CH2), 2.1-1.9 (m, 2H, CH2) | Loss of alkene protons (~6.0-7.5 ppm) from the pyridone intermediate confirms complete reduction. The multiplet at 7.45-7.05 ppm confirms the retention of the fluorinated aromatic ring. |
| 19F NMR (376 MHz, DMSO-d6) | δ ~ -112.5 (m, 1F) | Verifies that hydrodefluorination did not occur during the Pd/C catalyzed hydrogenation step. |
| UV-Vis Spectroscopy | Loss of absorbance at 320 nm; only standard aromatic absorbance (~260 nm) remains. | Confirms the loss of the extended conjugated system present in the intermediate. |
Sources
Application Notes & Protocols: The 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Scaffold in Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2] This guide focuses on a specific, highly functionalized derivative: 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid . We will dissect the strategic value of each component of this scaffold, provide a detailed synthetic protocol, and outline its application in the discovery of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds for innovative therapeutic design.
Scientific Rationale: Deconstructing the Scaffold's Value
The therapeutic potential of the 1-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid scaffold stems from the synergistic contribution of its three key structural features. Understanding the causality behind its design is crucial for its effective implementation in drug discovery programs.
-
The 6-Oxopiperidine (δ-Valerolactam) Core: This six-membered lactam ring provides a rigid, three-dimensional framework. This conformational constraint is critical for reducing the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity. The lactam itself contains a hydrogen bond acceptor (the carbonyl oxygen) and a tertiary amide, which can influence solubility and metabolic stability.
-
The C3-Carboxylic Acid Handle: The carboxylic acid at the 3-position is a pivotal functional group for library development. It serves as a versatile synthetic handle for creating a diverse array of derivatives (e.g., esters, amides). This allows for systematic exploration of the chemical space around the core scaffold, which is essential for optimizing target engagement, selectivity, and pharmacokinetic properties.
-
The N1-(3-Fluorophenyl) Substituent: The incorporation of a fluorinated phenyl ring at the nitrogen atom is a deliberate medicinal chemistry strategy. The fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism.[3][4] Furthermore, its high electronegativity can lead to favorable electronic interactions with target proteins, such as hydrogen bonds or dipole-dipole interactions, thereby improving binding affinity and selectivity.[5] The lipophilicity of the fluorophenyl group also aids in membrane permeability, a key factor for oral bioavailability.[3]
Physicochemical Properties Summary
| Property | Value | Significance in Drug Discovery |
| CAS Number | 1285045-55-7 | Unique identifier for procurement and regulatory purposes.[6] |
| Molecular Formula | C₁₂H₁₂FNO₃ | Provides elemental composition.[6] |
| Molecular Weight | 237.23 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five).[6] |
| Scaffold Type | Substituted Lactam | Provides structural rigidity and defined vector for substituent exploration. |
| Key Functional Groups | Carboxylic Acid, Lactam, Fluoro-aromatic | Offers multiple points for chemical modification and target interaction. |
Synthetic Protocol: A Representative Pathway
The following protocol describes a plausible and robust method for the synthesis of 1-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, adapted from established methodologies for related heterocyclic compounds.[7][8] This multi-step synthesis is designed to be accessible in a standard organic chemistry laboratory.
Workflow Overview
Caption: Synthetic workflow for the target scaffold.
Step-by-Step Methodology
Step 1: Synthesis of Diethyl 2-(2-cyanoethyl)malonate (Intermediate A)
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask, add diethyl malonate (16.0 g, 0.1 mol) dropwise at 0-5 °C with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture again to 0-5 °C and add acrylonitrile (5.3 g, 0.1 mol) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Neutralize the mixture with glacial acetic acid and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether (100 mL) and water (50 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
Purify by vacuum distillation to obtain diethyl 2-(2-cyanoethyl)malonate as a colorless oil.
Step 2: Synthesis of Ethyl 6-oxopiperidine-3-carboxylate (Intermediate B)
-
In a high-pressure autoclave, dissolve diethyl 2-(2-cyanoethyl)malonate (21.3 g, 0.1 mol) in ethanol (100 mL) saturated with ammonia.
-
Add Raney Nickel (approx. 5 g, slurry washed with ethanol) as the catalyst.
-
Pressurize the autoclave with hydrogen gas to 5 MPa and heat to 80-100 °C.
-
Maintain the reaction with vigorous stirring for 6-8 hours or until hydrogen uptake ceases.
-
Cool the reactor, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 6-oxopiperidine-3-carboxylate, which can often be used in the next step without further purification.
Step 3: Synthesis of Ethyl 1-(3-fluorophenyl)-6-oxopiperidine-3-carboxylate (Intermediate C)
-
To a mixture of ethyl 6-oxopiperidine-3-carboxylate (17.1 g, 0.1 mol), 3-fluorophenylboronic acid (15.4 g, 0.11 mol), and copper(II) acetate (1.8 g, 0.01 mol) in a 250 mL flask, add pyridine (50 mL).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.
-
Pour the reaction mixture into 200 mL of 1M HCl and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Step 4: Synthesis of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (Final Product)
-
Suspend ethyl 1-(3-fluorophenyl)-6-oxopiperidine-3-carboxylate (2.65 g, 0.01 mol) in 6M hydrochloric acid (50 mL).
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[9][10]
Application in Drug Discovery: A Strategic Workflow
This scaffold is an excellent starting point for generating a focused library of compounds for screening against various biological targets. Its inherent properties make it particularly suitable for targets where metabolic stability and specific polar interactions are desired.
Potential Therapeutic Areas & Targets
Based on the known biological activities of structurally related piperidine derivatives, this scaffold could be explored for:
-
Central Nervous System (CNS) Disorders: The fluorophenylpiperidine motif is found in ligands for the dopamine transporter (DAT), suggesting potential applications in treating conditions like ADHD or substance abuse.[11]
-
Neurodegenerative Diseases: The core structure could be adapted to target enzymes like acetylcholinesterase, relevant in Alzheimer's disease.[12]
-
Infectious Diseases: Quinolone and fluoroquinolone antibiotics, which often contain piperazine or piperidine rings, are a major class of antibacterial agents.[13] Derivatives of this scaffold could be explored for novel antibacterial or antitubercular activity.
-
Oncology: The related 5-oxopyrrolidine-3-carboxylic acid scaffold has been used to develop compounds with activity against cancer cell lines.[14]
Experimental Screening Cascade
Caption: A typical drug discovery screening workflow.
Protocol 1: Library Synthesis via Amide Coupling
-
Dissolve 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (1 mmol) in anhydrous DMF (10 mL).
-
Add a coupling agent such as HATU (1.1 mmol) and a base such as DIPEA (3 mmol). Stir for 10 minutes.
-
Add the desired primary or secondary amine (1.2 mmol).
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by chromatography or preparative HPLC to yield the target amide.
Protocol 2: Primary Target-Based Screening (Example: Kinase Inhibition)
-
Prepare a stock solution of the library compounds in DMSO.
-
In a 384-well plate, add the target kinase, a suitable peptide substrate, and ATP.
-
Add the library compounds at a final concentration (e.g., 10 µM).
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add a detection reagent (e.g., ADP-Glo™) that measures kinase activity by quantifying the amount of ADP produced.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound relative to positive and negative controls. "Hits" are typically defined as compounds showing >50% inhibition.
Conclusion
The 1-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid scaffold represents a highly promising starting point for medicinal chemistry campaigns. Its rigid conformation, strategic fluorination, and versatile synthetic handle provide a robust framework for developing novel therapeutics. By applying the synthetic and screening protocols outlined in this guide, researchers can efficiently explore the chemical space around this scaffold and accelerate the discovery of new drug candidates with improved pharmacological profiles.
References
- Vertex AI Search Grounding API. (2026, February 28). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
-
ACS Publications. (2002, August 17). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PMC - NIH. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. [Link]
-
PubMed. (2009, November 6). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. [Link]
-
Academia.edu. Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. [Link]
-
ResearchGate. Synthesis of 2‐substituted piperidine‐4‐carboxylic acids. [Link]
-
ResearchGate. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]
-
White Rose Research Online. (2018, July 30). Synthesis of highly substituted 2-spiropiperidines. [Link]
-
ResearchGate. Biological Active Fluorobenzoates of Piperidine Range. [Link]
- Google Patents.
-
Lab Reagents. (R)-6-oxopiperidine-3-carboxylic acid. [Link]
-
MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
PMC - NIH. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]
-
PubMed. (2014, January 15). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. [Link]
-
MDPI. (2024, August 24). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]
-
NIPER, S.A.S. Nagar. Scaffold Hopping in Drug Discovery. [Link]
-
PubMed. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]
- 9. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. evitachem.com [evitachem.com]
- 13. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
in vivo application of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid analogs
Application Note: In Vivo Pharmacological Profiling of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Analogs
Executive Summary & Scientific Rationale
The compound 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS: 1285045-55-7) is a highly versatile, commercially available chemical scaffold[1]. In recent years, derivatives of the 6-oxopiperidine-3-carboxylic acid core have emerged as critical building blocks in two distinct, high-impact therapeutic areas:
-
Metabolic Disease: As potent inhibitors of Inositol Hexakisphosphate Kinase (IP6K), reversing diet-induced obesity (DIO) and insulin resistance[2].
-
Antimicrobial Resistance: As broad-spectrum inhibitors of bacterial Acetate Kinase (AcK) in multi-drug resistant pathogens like M. tuberculosis and E. coli[3].
This application note provides a self-validating, step-by-step in vivo methodology tailored to the primary application of this scaffold: IP6K inhibition in metabolic syndrome . As a Senior Application Scientist, I have structured these protocols not just to outline what to do, but to explain the causality behind each experimental choice, ensuring your preclinical data is robust, reproducible, and translationally relevant.
Mechanistic Grounding: The IP6K Pathway
In mammalian systems, IP6K1 regulates cellular metabolism by synthesizing inositol pyrophosphates (such as IP7). Elevated IP7 levels attenuate Akt signaling, which subsequently inhibits adipocyte thermogenesis and promotes insulin resistance[2]. By administering optimized 6-oxopiperidine analogs, researchers can block IP7 synthesis, thereby restoring Akt signaling and promoting fat loss[2].
Mechanism of IP6K inhibition by 6-oxopiperidine analogs restoring insulin sensitivity.
In Vivo Protocol 1: Target Engagement & Pharmacokinetics (PK)
Before initiating a months-long efficacy study, you must establish a self-validating system to prove that your analog physically engages the IP6K target in vivo.
Step 1: Vehicle Formulation
-
Procedure: Formulate the analog in a co-solvent system of 5% DMSO, 10% Tween-80, and 85% sterile saline.
-
Causality & Rationale: Analogs containing the 1-(3-fluorophenyl) moiety exhibit moderate lipophilicity. If administered in pure saline, the compound will precipitate at the intraperitoneal (IP) injection site, leading to erratic absorption and artificially prolonged Tmax . The Tween-80/DMSO system ensures a fine suspension or true solution, guaranteeing predictable bioavailability.
Step 2: Acute Dosing and Tissue Harvesting
-
Procedure: Administer a single dose (e.g., 10 mg/kg IP) to wild-type C57BL/6J mice. Euthanize at Tmax (typically 1-2 hours post-dose). Excise liver and skeletal muscle, and snap-freeze in liquid nitrogen within 5 seconds .
-
Causality & Rationale: The ultimate proof of IP6K inhibition is the reduction of IP7 in target tissues. However, IP7 is highly unstable and undergoes rapid hydrolysis by endogenous phosphatases during tissue ischemia. Snap-freezing halts phosphatase activity immediately; failure to do so will result in false-positive "reductions" in IP7 across all groups.
Step 3: Target Validation
-
Procedure: Quantify IP7 levels using HPLC analysis of [3H]−InsP6 phosphorylation[2]. A successful analog should reduce tissue IP7 levels by at least 40% compared to vehicle controls.
In Vivo Protocol 2: Diet-Induced Obesity (DIO) Efficacy
Once target engagement is confirmed, evaluate the physiological translation using the DIO model.
In vivo workflow for evaluating metabolic efficacy in Diet-Induced Obese (DIO) mice.
Step 1: Disease Induction
-
Procedure: Place 6-week-old male C57BL/6J mice on a 60% High-Fat Diet (HFD) for 12 weeks.
-
Causality & Rationale: IP6K inhibitors show their most pronounced phenotypic benefits under severe metabolic stress. Lean, chow-fed mice will not exhibit significant thermogenic or insulin-sensitizing responses, rendering them inappropriate for efficacy readouts[2].
Step 2: Baseline Profiling & Randomization
-
Procedure: Perform EchoMRI on all mice to determine exact fat-to-lean mass ratios. Randomize groups based on Fat Mass , not total body weight.
-
Causality & Rationale: Total body weight is a flawed metric. Two mice weighing 45g can have drastically different fat percentages. Because 6-oxopiperidine IP6K inhibitors specifically promote adipocyte thermogenesis[2], baseline fat mass must be identical across cohorts to achieve statistical significance.
Step 3: Chronic Dosing & Metabolic Readouts
-
Procedure: Administer the analog daily for 4 to 8 weeks. At week 6, perform an Insulin Tolerance Test (ITT) and a Glucose Tolerance Test (GTT). Fast mice for 6 hours prior to GTT.
-
Causality & Rationale: A 6-hour fast (morning to early afternoon) is strictly preferred over an overnight fast. Mice are nocturnal feeders; an overnight fast induces a catabolic starvation state that drastically alters baseline Akt signaling, masking the insulin-sensitizing effects of the IP6K inhibitor.
Quantitative Data Interpretation
When optimizing 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid analogs, benchmark your results against the following expected parameters derived from successful IP6K inhibitors (such as UNC7467)[2]:
| Parameter | Target / Assay Model | Expected Range | Biological Implication |
| In Vitro Potency ( IC50 ) | IP6K1 / IP6K2 | < 10 nM | High binding affinity is required to outcompete intracellular ATP[2]. |
| Selectivity Fold | IP6K3 vs IP6K1 | > 100-fold | Minimizes off-target effects; IP6K3 is less relevant for obesity[2]. |
| In Vivo Efficacy | DIO Mice (Body Fat %) | 15–20% Reduction | Indicates successful promotion of adipocyte thermogenesis[2]. |
| Metabolic Readout | Fasting Blood Glucose | Return to Lean Baseline | Confirms restoration of Akt signaling and systemic insulin sensitivity[2]. |
Alternative Application: Antimicrobial Targeting
While metabolic syndrome is a primary focus, it is crucial to note that the 6-oxopiperidine-3-carboxylic acid scaffold is also recognized as an essential inhibitor of bacterial Acetate Kinase (AcK)[3]. In vivo models for this application typically involve murine systemic infection models (e.g., pathogenic E. coli or M. tuberculosis), where the primary readout is bacterial load reduction in the spleen and lungs[3]. The self-validating nature of the scaffold allows researchers to pivot between metabolic and infectious disease models simply by modifying the functional groups attached to the fluorophenyl ring.
References
- 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.Sapphire Bioscience.
- Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions.ResearchGate.
- Acetate Kinase (AcK) is Essential for Microbial Growth and Betel-derived Compounds Potentially Target AcK, PhoP and MDR Proteins in M. tuberculosis, V. cholerae and Pathogenic E. coli: An in silico and in vitro Study.Ingenta Connect.
Sources
Topic: A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid. As a novel compound of interest in pharmaceutical development, establishing a reliable analytical method is paramount for quality control, stability testing, and pharmacokinetic studies. The method utilizes a C18 stationary phase with a UV-compatible mobile phase consisting of acetonitrile and a pH-adjusted phosphate buffer. The development strategy, optimization process, and complete validation protocol are described in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] All validation parameters, including specificity, linearity, accuracy, precision, and robustness, met their pre-defined acceptance criteria, demonstrating the method's suitability for its intended purpose in a regulated environment.
Introduction and Rationale
1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound with structural motifs, including a carboxylic acid and a fluorophenyl group, that are common in pharmacologically active molecules. The reliable quantification of this analyte is a critical requirement for its progression through the drug development pipeline. Reversed-phase HPLC (RP-HPLC) is the predominant analytical technique in the pharmaceutical industry due to its versatility, robustness, and wide applicability.[2]
The presence of an ionizable carboxylic acid group and a hydrophobic aromatic ring on the analyte presents a specific set of challenges for chromatographic separation. The primary challenge in RP-HPLC for such compounds is controlling the ionization of the acidic functional group to achieve adequate retention and symmetrical peak shapes.[3] This is typically accomplished by manipulating the mobile phase pH.[3] This document provides a comprehensive guide, from initial method development to full validation, grounded in established scientific principles and regulatory standards such as the United States Pharmacopeia (USP) General Chapter <621>.[4][5]
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for logical method development.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₂H₁₂FNO₃ | Biosynth[6] |
| Molecular Weight | 237.23 g/mol | Biosynth[6] |
| Key Functional Groups | Carboxylic Acid, Amide (Lactam), Fluorophenyl | Chemical Structure |
| Predicted pKa | ~4.5 | Estimated based on the typical pKa of carboxylic acids. This value is critical for selecting the mobile phase pH. |
| Chromophore | Fluorophenyl group | Expected to have significant UV absorbance, making UV detection a suitable choice. |
| Polarity | Moderately polar, ionizable | The combination of the polar carboxylic acid and piperidine ring with the nonpolar phenyl group suggests RP-HPLC is an appropriate technique.[2] |
HPLC Method Development Strategy
The overall strategy is to develop a simple, isocratic RP-HPLC method that is both efficient and robust. The logical flow of the development process is outlined below.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is the workhorse of RP-HPLC and serves as the ideal starting point for moderately polar to non-polar compounds.[7] Its hydrophobic nature will interact with the fluorophenyl ring of the analyte.
-
Mobile Phase pH: The most critical parameter is the mobile phase pH. To ensure the carboxylic acid group (predicted pKa ~4.5) is protonated and un-ionized, the pH must be maintained significantly lower, ideally around 2.5-3.0.[3] This suppresses silanol interactions, improves peak shape, and provides consistent hydrophobic retention. A phosphate buffer is chosen for its excellent buffering capacity in this pH range and its compatibility with UV detection.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as it often provides better peak efficiency and has a lower UV cutoff.
-
Detection: The fluorophenyl chromophore is expected to absorb strongly in the low UV range. A photodiode array (PDA) detector will be used to determine the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.
Experimental Protocol: Method Development & Final Conditions
Materials and Reagents
-
Analyte: 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid reference standard (>99% purity).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Buffer Reagents: Potassium dihydrogen phosphate (KH₂PO₄) and phosphoric acid (H₃PO₄).
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Step-by-Step Development Protocol
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 (v/v) mixture of ACN and water (diluent). Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the diluent.
-
Buffer Preparation (20 mM KH₂PO₄, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter the buffer through a 0.22 µm nylon filter.
-
Wavelength Selection: Inject the 100 µg/mL standard and acquire a UV spectrum from 200-400 nm. Identify the λmax. For this analyte, λmax is determined to be 225 nm.
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 20 mM KH₂PO₄, pH 2.5
-
Mobile Phase B: Acetonitrile (ACN)
-
Isocratic Elution: 60% A / 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 225 nm
-
-
Optimization:
-
Inject the working standard under the initial conditions.
-
Adjust the percentage of ACN (Mobile Phase B) to achieve a retention time between 3 and 10 minutes with a capacity factor (k') greater than 2.
-
If peak tailing is observed, slightly lower the pH (e.g., to 2.3) to further suppress ionization.
-
Once the organic ratio is optimized, confirm that the flow rate provides good efficiency without generating excessive backpressure.
-
Final Optimized HPLC Method
The following conditions were determined to provide optimal separation and peak shape.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile / 20 mM KH₂PO₄ Buffer (pH 2.5) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile / Water (50:50, v/v) |
HPLC Method Validation Protocol
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended use.[8] The protocol is designed based on the ICH Q2(R1) guideline.[1][9]
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| System Suitability | Five replicate injections of the working standard (100 µg/mL). | %RSD of peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Plate count (N) ≥ 2000. |
| Specificity | Analyze blank (diluent), placebo, and analyte spiked into placebo. Perform forced degradation (acid, base, peroxide, heat, light). | Peak is free from interference at the analyte's retention time. Peak purity analysis must pass. |
| Linearity & Range | Analyze five concentration levels from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze triplicate samples of placebo spiked with the analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0% at each level. |
| Precision | Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeatability test by a different analyst on a different day/instrument. | Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD for both sets of data should be ≤ 2.0%. |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S). | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the response and the slope of the linearity curve (LOQ = 10 * σ/S). | To be determined experimentally. Precision at LOQ should have %RSD ≤ 10%. |
| Robustness | Systematically vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2). | System suitability criteria must be met under all varied conditions. |
Step-by-Step Validation Protocols
4.2.1. Specificity (Forced Degradation)
-
Prepare solutions of the analyte at 100 µg/mL.
-
Expose the solutions to the following conditions:
-
Acid: 0.1 M HCl at 60 °C for 2 hours.
-
Base: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal: 80 °C for 24 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base samples before injection.
-
Analyze all samples and assess for peak purity and resolution between the main peak and any degradation products.
4.2.2. Linearity
-
From the 1.0 mg/mL stock solution, prepare a series of dilutions to achieve concentrations of 50, 75, 100, 125, and 150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
4.2.3. Accuracy (Recovery)
-
Prepare placebo solutions (containing all formulation excipients except the active ingredient).
-
Spike the placebo with the analyte stock solution to create triplicate samples at 80, 100, and 120 µg/mL.
-
Prepare and analyze the samples.
-
Calculate the percent recovery at each level using the formula: (Measured Concentration / Nominal Concentration) * 100.
4.2.4. Precision
-
Repeatability: Prepare six individual samples of the analyte at the target concentration (100 µg/mL). Analyze them and calculate the %RSD of the peak areas.
-
Intermediate Precision: A second analyst on a different day should repeat the repeatability experiment. Combine the 12 results (6 from each set) and calculate the cumulative %RSD.
4.2.5. Robustness
-
Inject the working standard while making the following deliberate, small changes to the method parameters, one at a time:
-
Flow Rate: 0.9 mL/min and 1.1 mL/min.
-
Column Temperature: 25 °C and 35 °C.
-
Mobile Phase pH: 2.3 and 2.7.
-
-
For each condition, check that the system suitability results (tailing factor, plate count, %RSD of injections) remain within the acceptance criteria.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a reliable and robust analytical tool for the quantitative determination of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid. The systematic development approach, based on the physicochemical properties of the analyte, resulted in a method with excellent peak shape and a practical run time. The subsequent validation, performed in accordance with ICH guidelines,[10] confirmed that the method is specific, linear, accurate, and precise. This validated method is suitable for routine use in quality control and other regulated analytical environments.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
ECA Academy. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
ResearchGate. (2020). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
SlideShare. (2015). Ich guidelines for validation final. [Link]
-
ResearchGate. (2011). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]
-
National Center for Biotechnology Information. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]
-
PubChem. (3R)-1-[(Z)-4-(2-ethylphenyl)-4-(2-fluorophenyl)but-3-enyl]piperidine-3-carboxylic acid. [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. usp.org [usp.org]
- 5. agilent.com [agilent.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Ich guidelines for validation final | PPTX [slideshare.net]
Application Note: Solubilization and In Vitro Handling of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid for Cell Culture
Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Physicochemical Profiling
The reliable evaluation of small molecules in cell-based assays depends entirely on the thermodynamic stability and bioavailability of the compound in solution. 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS: 1285045-55-7) is a synthetic organic compound characterized by a hydrophobic fluorophenyl ring and a lactam (6-oxopiperidine) core, terminated by a carboxylic acid functional group.
Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₂FNO₃
-
Molecular Weight (MW): 237.23 g/mol
-
pKa (estimated): ~4.0 – 4.5 (Carboxylic acid)
The Causality of the Solubilization Strategy
While the carboxylic acid group can theoretically be deprotonated in basic aqueous solutions to form a soluble salt, direct dissolution in physiological buffers (pH 7.4) often results in slow dissolution kinetics and incomplete solvation. This is due to strong intermolecular hydrogen bonding (forming carboxylic acid dimers) and the lipophilicity of the fluorophenyl group.
To ensure complete single-molecule dispersion, Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. DMSO acts as a strong hydrogen-bond acceptor, rapidly disrupting the crystalline lattice and molecular dimers. However, because DMSO is an amphiphilic solvent, its introduction into aqueous cell culture media must be strictly controlled to prevent solvent-induced artifacts.
Mitigating Solvent Toxicity: A Self-Validating Approach
A critical failure point in cell culture assays is the unmonitored physiological impact of the solvent. As detailed in toxicological studies, DMSO concentrations exceeding 0.5% (v/v) induce mitochondrial swelling, disrupt the mitochondrial membrane potential ( ΔΨm ), and trigger reactive oxygen species (ROS) production, ultimately leading to apoptosis or altered cellular phenotypes ( [1]).
To isolate the true pharmacological effect of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, the protocol below is designed as a self-validating system . By utilizing high-concentration master stocks (e.g., 50 mM), the final DMSO concentration in the assay is kept well below the cytotoxic threshold (≤ 0.1%). Furthermore, the inclusion of strictly matched vehicle controls ensures assay integrity, aligning with the gold-standard practices outlined in the[2].
Quantitative Reconstitution Matrices
To minimize pipetting errors and ensure reproducibility, utilize the following pre-calculated matrices for your master stock and working solutions.
Table 1: Master Stock Reconstitution Matrix (DMSO)
Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × MW ( g/mol )]
| Compound Mass | Volume of DMSO required for 10 mM Stock | Volume of DMSO required for 50 mM Stock |
| 1.0 mg | 421.5 µL | 84.3 µL |
| 5.0 mg | 2107.6 µL (2.11 mL) | 421.5 µL |
| 10.0 mg | 4215.3 µL (4.22 mL) | 843.0 µL |
Table 2: Working Solution Dilution & Final DMSO Concentration
Highlighting the causality of stock concentration on final solvent toxicity.
| Desired Final Assay Concentration | Dilution Factor from 10 mM Stock | Final DMSO % (v/v) | Dilution Factor from 50 mM Stock | Final DMSO % (v/v) | Toxicity Risk Level |
| 10 µM | 1:1000 | 0.10% | 1:5000 | 0.02% | Safe |
| 50 µM | 1:200 | 0.50% | 1:1000 | 0.10% | Borderline / Safe |
| 100 µM | 1:100 | 1.00% | 1:500 | 0.20% | Toxic / Safe |
(Note: Using a 50 mM stock allows you to dose up to 100 µM while keeping DMSO at a safe 0.2%.)
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Master Stock
-
Equilibration: Allow the lyophilized powder of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid to reach room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation on the powder, which can degrade the compound or alter the precise mass.
-
Solvation: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the vial (refer to Table 1).
-
Agitation & Sonication: Vortex the vial for 30 seconds. If the solution is not entirely clear, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Causality: Sonication provides the activation energy required to break down micro-crystals that are invisible to the naked eye.
-
Sterile Filtration (Conditional): If the assay requires absolute sterility, filter the stock through a 0.22 µm PTFE or Nylon syringe filter . Causality: Standard PES or cellulose acetate filters will dissolve in 100% DMSO, ruining the stock and introducing toxic polymers to the cells.
-
Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in amber or opaque microcentrifuge tubes. Store at -20°C or -80°C. Causality: Prevents repeated freeze-thaw cycles, which cause localized concentration gradients (cryo-concentration) and compound degradation.
Phase 2: Preparation of the Working Solution (Media)
-
Thawing: Thaw a single aliquot at room temperature. Do not use a heat block.
-
Media Pre-warming: Pre-warm the complete cell culture media to 37°C. Causality: Cold media drastically lowers the thermodynamic solubility threshold, causing the hydrophobic compound to immediately "crash out" (precipitate) upon addition.
-
Dropwise Addition: While vigorously vortexing the pre-warmed media, add the DMSO stock dropwise to achieve the desired concentration (refer to Table 2). Causality: Rapid dispersion prevents high localized concentrations of the compound that trigger nucleation and precipitation.
Phase 3: Self-Validating Quality Control (QC)
-
Microscopic Inspection: Before applying the media to the cells, inspect the working solution under an inverted phase-contrast microscope (10x or 20x objective). Look for refractive micro-crystals. If crystals are present, the compound has precipitated, and the effective concentration is unknown.
-
Vehicle Control Implementation: Prepare a control well containing media and the exact same percentage of DMSO used in the highest drug concentration well. Causality: If the vehicle control shows >5% deviation in cell viability compared to an untreated (media-only) control, the assay window is compromised, and the baseline must be reset.
Experimental Workflow Visualization
Caption: Workflow for the solubilization, handling, and self-validating quality control of the compound.
References
To ensure the highest standards of scientific integrity, the methodologies and mechanistic claims in this protocol are grounded in the following authoritative sources:
-
Dimethyl sulfoxide damages mitochondrial integrity and membrane potential in cultured astrocytes Source: PLoS One (National Center for Biotechnology Information - PMC) URL:[Link] [1]
-
Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCBI Bookshelf) URL:[Link][2]
-
Guidelines for the use of cell lines in biomedical research Source: British Journal of Cancer (National Center for Biotechnology Information - PMC) URL:[Link] [3]
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Abstract
This application note provides a detailed guide to the structural characterization of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of novel chemical entities. We present optimized protocols for one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supplemented by recommendations for two-dimensional techniques. The guide emphasizes not only the procedural steps but also the underlying rationale for experimental choices and a thorough interpretation of the expected spectral features. This document is intended for researchers, chemists, and drug development professionals requiring robust analytical methods for the structural elucidation of complex small molecules.
Introduction and Scientific Context
1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a substituted piperidine ring, a core scaffold present in numerous pharmacologically active molecules. The incorporation of a fluorine atom into the N-phenyl substituent is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] Given the stereogenic center at the C3 position and the potential for complex conformational dynamics of the piperidine ring, a comprehensive and unambiguous structural verification is paramount.
NMR spectroscopy provides unparalleled insight into molecular structure at an atomic level.[3] By probing the ¹H, ¹³C, and ¹⁹F nuclei, we can map the complete carbon-hydrogen framework, confirm the substitution pattern of the aromatic ring, and verify the integrity of the piperidinone core. The high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion make it a particularly powerful probe, offering a clear spectral window with no background interference from biological matrices.[4][5] This guide details the necessary protocols and interpretative strategies to achieve a complete NMR-based characterization of the title compound.
Molecular Structure and Key Spectroscopic Features
The structure of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid contains several distinct spin systems that will be resolved by NMR. Understanding these regions is the first step in spectral assignment.
Figure 1: Structure and atom numbering for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
Key Structural Regions for NMR Analysis:
-
3-Fluorophenyl Group: Four aromatic protons (H-2', H-4', H-5', H-6') and six aromatic carbons. The fluorine at C-3' will induce characteristic splitting patterns in both ¹H and ¹³C spectra due to J-coupling.[6]
-
Piperidinone Ring: Five chiral or prochiral carbon centers (C2, C3, C4, C5, C6) with seven associated protons. The protons on the CH₂ groups (at C2, C4, and C5) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals. The ring is expected to adopt a chair-like conformation.[7]
-
Carboxylic Acid Group: A highly deshielded proton (COOH) and a carbonyl carbon (C7), both readily identifiable in ¹H and ¹³C NMR, respectively.[8]
Experimental Design and Protocols
The following workflow outlines the logical progression from sample preparation to final data analysis for a comprehensive NMR characterization.
Diagram 1: Recommended experimental workflow for NMR characterization.
Protocol 1: Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation.[9][10]
-
Rationale for Solvent Choice: Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid moiety, and its high boiling point ensures sample stability.[11] Crucially, the acidic COOH and amide NH protons undergo slower exchange in DMSO-d6 compared to solvents like methanol-d4 or D₂O, allowing for their direct observation.[12]
Step-by-Step Procedure:
-
Weigh approximately 15-20 mg of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid for ¹³C NMR or 5-10 mg for ¹H NMR into a clean, dry vial.[13]
-
Add 0.6-0.7 mL of high-purity deuterated solvent (DMSO-d6) to the vial.[14]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter. A homogeneous solution is essential for high-resolution spectra.[9]
-
Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Using a clean glass Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube. The sample height should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.[14]
-
Cap the NMR tube securely and label it clearly.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 or 500 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Lock the field frequency using the deuterium signal from the DMSO-d6 solvent.
-
Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
¹H NMR Spectrum:
-
Frequency: 400/500 MHz
-
Spectral Width: -2 to 14 ppm
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (at): 3-4 seconds
-
-
¹³C NMR Spectrum:
-
Frequency: 100/125 MHz
-
Mode: Proton-decoupled
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
¹⁹F NMR Spectrum:
-
Frequency: 376/470 MHz
-
Mode: Proton-decoupled and/or proton-coupled
-
Spectral Width: A range centered around the expected fluorophenyl region (e.g., -100 to -130 ppm relative to CFCl₃).
-
Number of Scans: 64-128
-
Spectral Analysis and Interpretation
A complete assignment requires the careful analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).
Diagram 2: Visualization of key through-bond coupling interactions.
¹H NMR Spectrum
-
Carboxylic Acid (COOH): A broad singlet is expected in the far downfield region, typically between δ 10–13 ppm .[8] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon adding a drop of D₂O to the sample.
-
Aromatic Region (δ 7.0–7.8 ppm): The 3-fluorophenyl group will give rise to four distinct signals.
-
H-2': Will appear as a doublet of triplets (dt) or multiplet due to coupling to H-6' (³JHH, ~8 Hz), H-4' (⁴JHH, ~2-3 Hz), and the ortho fluorine (³JHF, ~8-10 Hz).[15][16]
-
H-4': Will appear as a triplet of doublets (td) or multiplet due to coupling to H-5' (³JHH, ~8 Hz), H-2' (⁴JHH), and the meta fluorine (⁴JHF, ~5-7 Hz).
-
H-5': Will appear as a multiplet, coupled to H-4', H-6', and the para fluorine (⁵JHF, ~0-2 Hz).
-
H-6': Will appear as a multiplet, coupled to H-5', H-2', and the ortho fluorine (³JHF).
-
-
Piperidinone Ring (δ 1.8–4.0 ppm): This region will be complex due to signal overlap and diastereotopicity.
-
H3: This methine proton, alpha to the carboxylic acid, is expected around δ 3.3–3.6 ppm . It will be split by the two H2 protons and the two H4 protons.
-
H2, H4, H5 Protons: These six protons will appear as complex, overlapping multiplets. The protons on carbons adjacent to the nitrogen (H2) and the carbonyl (H5) will be further downfield than the H4 protons.[17] 2D NMR techniques like ¹H-¹H COSY are essential for definitive assignment.
-
¹³C NMR Spectrum
-
Carbonyl & Carboxyl Carbons (δ 170–175 ppm): Two distinct signals for the amide carbonyl (C6) and the carboxylic acid carbonyl (C7) are expected in the most downfield region.
-
Aromatic Carbons (δ 110–165 ppm): Six signals are expected.
-
C3' (ipso-F): This carbon will show the largest chemical shift and a very large one-bond coupling constant (¹JCF ≈ 240–250 Hz ), appearing as a doublet.[15]
-
C1', C2', C4', C5', C6': These carbons will also appear as doublets due to smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF ), typically ranging from 3 to 25 Hz.[15]
-
-
Piperidinone Ring Carbons (δ 20–60 ppm): Five signals are expected for C2, C3, C4, C5, and C6. The carbons adjacent to the heteroatoms (C2 and C6) will be the most deshielded.[18][19] ¹H-¹³C HSQC experiments are invaluable for assigning these signals by correlating them to their attached protons.
¹⁹F NMR Spectrum
-
A single resonance is expected for the fluorine atom on the phenyl ring, likely in the range of δ -110 to -115 ppm .[20]
-
In a proton-coupled spectrum, this signal will appear as a multiplet (likely a doublet of doublets of doublets) due to coupling to the two ortho protons (H-2' and H-4', ³JHF ), and the meta proton (H-6', ⁴JHF ).[6] This provides definitive confirmation of the fluorine's position.
Summary of Expected NMR Data
The following table summarizes the anticipated spectral data for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid in DMSO-d6. Exact values may vary slightly.
| Assignment | Nucleus | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ¹H | 12.0 - 13.0 | br s | - |
| H-2' | ¹H | 7.4 - 7.6 | m | ³JHH, ³JHF, ⁴JHH |
| H-4' | ¹H | 7.1 - 7.3 | m | ³JHH, ⁴JHF |
| H-5' | ¹H | 7.5 - 7.7 | m | ³JHH, ⁵JHF |
| H-6' | ¹H | 7.3 - 7.5 | m | ³JHH, ³JHF |
| H3 | ¹H | 3.3 - 3.6 | m | - |
| H2, H4, H5 | ¹H | 1.8 - 3.9 | m (overlapping) | - |
| C6 (Amide C=O) | ¹³C | ~171 | s | - |
| C7 (Acid C=O) | ¹³C | ~173 | s | - |
| C3' (C-F) | ¹³C | ~162 | d | ¹JCF ≈ 245 |
| C1' | ¹³C | ~140 | d | ³JCF ≈ 8 |
| C5' | ¹³C | ~131 | d | ³JCF ≈ 8 |
| C2' | ¹³C | ~115 | d | ²JCF ≈ 21 |
| C4' | ¹³C | ~119 | d | ²JCF ≈ 22 |
| C6' | ¹³C | ~125 | d | ⁴JCF ≈ 3 |
| C2, C3, C4, C5 | ¹³C | 20 - 60 | s | - |
| -F | ¹⁹F | -110 to -115 | m | ³JHF, ⁴JHF |
Conclusion
The suite of NMR experiments described in this application note provides a robust and definitive method for the structural characterization of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid. The combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete assignment of all atoms in the molecule, confirmation of the fluorine substitution pattern, and insight into the stereochemical environment of the piperidinone ring. The application of these protocols will ensure high-confidence structural validation, a critical step in the advancement of drug discovery and development projects.
References
-
Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Royal Society of Chemistry. Supporting information for cis-1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid. RSC Publishing. Available at: [Link]
-
Castañar, L., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]
-
Gerig, J. T. (2009). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
-
Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. Chembiochem, 4(11), 1151-63. [Link]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 25-49. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
Słoczyńska, K., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(23), 7183. [Link]
-
Chen, Y., et al. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 29(24), 5439. [Link]
-
NMR Facility, University of Huelva. (n.d.). NMR sample preparation guidelines. [Link]
-
Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
-
ResearchGate. (2020). What is the most suitable NMR solvent for carbon-based materials? [Link]
-
Yagodin, A. V., et al. (2022). Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. Molecules, 27(24), 8690. [Link]
-
Al-Qaisi, J. A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 741-748. [Link]
-
Shah, R. D., & De, D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9173–9176. [Link]
-
Werle, Y., & Kovermann, M. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 27(1), 108-121. [Link]
-
eGPAT. (2019). Solvents in NMR spectroscopy. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Lupu, A. R., et al. (2022). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetic Resonance in Chemistry, 60(4), 406-418. [Link]
-
Jasril, et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1204. [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]
-
Emwas, A. H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(4), 350. [Link]
- Alan R. Katritzky, et al. (Eds.). (1995).
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
-
TMP Chem. (2023, May 16). NMR 5: Coupling Constants [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organomation.com [organomation.com]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 11. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. youtube.com [youtube.com]
- 17. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS No. 1285045-55-7)[1]. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our guidance is rooted in established chemical principles and practical laboratory experience.
Introduction to the Synthesis
The synthesis of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a multi-step process that is crucial for the development of various pharmaceutical intermediates. The most common and logical synthetic route involves three key stages:
-
Formation of the Diester Precursor: A double Michael addition of 3-fluoroaniline to two equivalents of an acrylate ester (e.g., diethyl acrylate) to form the N-substituted diester precursor.
-
Dieckmann Condensation: An intramolecular, base-catalyzed cyclization of the diester to form the six-membered piperidone ring, resulting in a cyclic β-keto ester.[2][3][4]
-
Hydrolysis and Decarboxylation: Saponification of the ester group to a carboxylic acid, followed by a facile thermal decarboxylation to yield the final target molecule.[5][6]
This guide focuses primarily on optimizing the critical Dieckmann condensation and subsequent hydrolysis/decarboxylation steps, which are often the primary sources of yield loss.
Visualized Synthetic Workflow
Caption: Overall synthetic pathway for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My Dieckmann condensation step is resulting in a very low yield or a polymeric mess. What is going wrong?
This is a classic issue where intermolecular condensation outcompetes the desired intramolecular cyclization.[7] Several factors can cause this, primarily related to reaction conditions and reagent quality.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inactive or Insufficient Base | The Dieckmann condensation requires at least one full stoichiometric equivalent of a strong, non-nucleophilic base to drive the reaction forward by deprotonating the resulting β-keto ester (pKa ≈ 11).[4][7] Old or improperly stored bases like sodium hydride (NaH) can be inactive due to hydrolysis. | Use a fresh, anhydrous grade of a strong base. Sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexanes) or potassium tert-butoxide (t-BuOK) are excellent choices.[3][7] Ensure you are using at least one molar equivalent relative to the diester. |
| High Reactant Concentration | At high concentrations, the enolate of one diester molecule is more likely to react with the carbonyl of a different molecule (intermolecular) rather than the other ester group on the same molecule (intramolecular). This leads to oligomers and polymers.[7] | Employ high-dilution conditions. A good starting point is a substrate concentration of 0.1 M or lower. Add the diester substrate slowly via a syringe pump over several hours to a refluxing suspension of the base in an anhydrous solvent like THF or toluene.[3] |
| Incorrect Solvent | Protic solvents (e.g., ethanol) will quench the enolate and prevent the reaction. Using an alkoxide base in its corresponding alcohol solvent (e.g., NaOEt in EtOH) can work but may lead to side reactions if not carefully controlled.[2] | Use a polar aprotic solvent such as tetrahydrofuran (THF) or a non-polar solvent like toluene.[3] These solvents effectively solvate the cation of the base without interfering with the enolate. |
| Sub-optimal Temperature/Time | The cyclization requires sufficient thermal energy to overcome the activation barrier. Insufficient reaction time will lead to incomplete conversion. | The reaction is typically run at reflux in THF or toluene for 2-4 hours after the substrate addition is complete.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint. |
Question 2: The hydrolysis of my cyclic β-keto ester is incomplete or gives a low yield of the final acid. How can I improve this step?
Incomplete hydrolysis or degradation during workup can significantly impact your final yield. The key is to ensure complete saponification before proceeding to decarboxylation.
-
Cause & Explanation: The ester hydrolysis is a reversible reaction under acidic conditions but is effectively irreversible under basic conditions (saponification), as the resulting carboxylate is deprotonated and resistant to nucleophilic attack.[8] Insufficient base, water, or reaction time can lead to incomplete conversion. The β-keto acid intermediate is also susceptible to retro-Dieckmann cleavage under harsh conditions.[7]
-
Recommended Protocol:
-
Saponification: After the Dieckmann condensation, quench the reaction carefully by cooling in an ice bath and slowly adding water. Add a stoichiometric excess (2-3 equivalents) of NaOH or KOH and heat the mixture (e.g., 50-60 °C) for several hours until TLC or LC-MS analysis shows complete disappearance of the β-keto ester.
-
Acidification & Isolation: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify with cold, dilute HCl (e.g., 2-3 M) to a pH of ~2-3. This protonates the carboxylate and the enolate. The β-keto acid intermediate may precipitate or can be extracted into an organic solvent like ethyl acetate.
-
Proceed with Caution: Avoid prolonged exposure of the intermediate to strong acids or bases, especially at high temperatures, to minimize the risk of ring-opening.[7]
-
Question 3: My decarboxylation step is not working or seems to be causing product degradation. What is the correct procedure?
The decarboxylation of a β-keto acid is typically a high-yielding and straightforward process, but it requires careful temperature control.
-
Cause & Explanation: Carboxylic acids with a carbonyl group at the β-position readily lose CO₂ upon heating.[9][10] The reaction proceeds through a stable, cyclic six-membered transition state, which facilitates the C-C bond cleavage.[9] If the temperature is too low, the reaction will be slow or incomplete. If it is too high, it can lead to thermal decomposition of the desired product.
-
Recommended Protocol:
-
After isolating the crude β-keto acid intermediate from the hydrolysis step, dissolve it in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Heat the solution gently (typically 80-120 °C) while monitoring for the evolution of CO₂ gas (bubbling).
-
Monitor the reaction by TLC until the starting β-keto acid spot has completely disappeared.
-
Once the reaction is complete, cool the solution and purify the final product, 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, typically by recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Can you illustrate the mechanism for the Dieckmann Condensation?
Certainly. The reaction is an intramolecular version of the Claisen condensation.[4][11] It proceeds in four key steps: 1) Enolate formation, 2) Intramolecular nucleophilic attack, 3) Elimination of the alkoxide, and 4) Deprotonation of the product to drive the equilibrium.
Caption: Key steps in the Dieckmann condensation mechanism.
Q2: Why is the decarboxylation of the β-keto acid intermediate so efficient?
The efficiency stems from the unique stability of the transition state. The keto group at the β-position allows the molecule to adopt a cyclic, six-membered transition state that facilitates a concerted pericyclic reaction. This significantly lowers the activation energy for the loss of CO₂ compared to a simple carboxylic acid.[9][10][12]
Caption: Mechanism for the thermal decarboxylation of the β-keto acid intermediate.
Q3: What are the best practices for handling the reagents, especially sodium hydride?
Safety and reagent quality are paramount.
-
Sodium Hydride (NaH): NaH is a highly reactive, flammable solid that reacts violently with water and other protic sources to release hydrogen gas. Always handle it in an inert atmosphere (e.g., a glovebox or under argon/nitrogen). It is typically supplied as a 60% dispersion in mineral oil. For best results, wash the NaH with anhydrous hexanes or pentanes to remove the oil, then dry it under a stream of nitrogen before suspending it in your reaction solvent.[7]
-
Anhydrous Solvents: Ensure all solvents (THF, toluene, etc.) are rigorously dried before use. The presence of water will quench the base and inhibit the reaction.
-
Acid/Base Quenching: Always perform quenching and acidification steps slowly and in an ice bath to control the exothermic nature of the neutralization.
References
-
Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Allen, A. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Retrieved from [Link]
-
Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. (n.d.). Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
Proprep. (n.d.). What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and.... Retrieved from [Link]
-
Scribd. (n.d.). Decarboxylation Mechanisms and Examples. Retrieved from [Link]
-
YouTube. (2017, December 27). (Short Trick)Heating of Gem Dicarboxylic acid (Decarboxylation)- JEE||NEET||CBSE(Organic Chem.). Retrieved from [Link]
-
YouTube. (2016, October 15). Heating effect on Gem Dicarboxylic acid (Decarboxylation)- IIT JEE | Vineet Khatri | ATP STAR. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from [Link]
-
YouTube. (2018, May 11). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
PubMed. (2012, June 1). A Dieckmann cyclization route to piperazine-2,5-diones. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
- Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
-
MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Dieckmann condensation â Grokipedia [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 6. aklectures.com [aklectures.com]
- 7. benchchem.com [benchchem.com]
- 8. proprep.com [proprep.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. allen.in [allen.in]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. scribd.com [scribd.com]
troubleshooting solubility issues of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing challenges solubilizing 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS: 1285045-55-7) in Dimethyl Sulfoxide (DMSO).
Below, we deconstruct the physicochemical mechanics of this compound and provide field-proven, self-validating protocols to achieve and maintain complete dissolution.
Part 1: Root Cause Analysis & Compound Profiling
Q: Why is 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid so difficult to dissolve in DMSO, despite DMSO being a universal solvent? A: The resistance to dissolution is a thermodynamic issue driven by the compound's specific structural motifs:
-
Orthogonal Conformation of N-Aryl Lactams: The compound features a 6-membered piperidine lactam ring attached to a 3-fluorophenyl group. Research shows that 6-membered N-aryl lactams adopt a nearly orthogonal conformation due to steric hindrance between the lactam's carbonyl group and the ortho-hydrogen of the aryl ring[1]. This orthogonal geometry disrupts molecular planarity but creates highly stable, rigid crystal lattice networks that require significant energy to break.
-
Carboxylic Acid Dimerization & Moisture Sensitivity: The free carboxylic acid at position 3 forms strong intermolecular hydrogen bonds. While pure, anhydrous DMSO is an excellent hydrogen-bond acceptor that can disrupt these dimers, the presence of even trace amounts of water in the DMSO drastically alters the solvation dynamics. Carboxylic acids are approximately 4 times more likely to precipitate from "wet" DMSO than other chemotypes because water competes for hydrogen bonding, forcing the hydrophobic fluorophenyl moiety to crash out of solution[2].
-
Solvent Degradation Risks: In rare cases, highly concentrated carboxylic acids can trigger trace decomposition of DMSO via a Pummerer-type rearrangement, generating insoluble byproducts that act as nucleation sites for precipitation[3].
Part 2: Troubleshooting Workflows & Protocols
Q: What is the standard protocol for rescuing a suspension that won't dissolve? A: Do not simply add more DMSO. Instead, follow this self-validating Thermal-Acoustic & Chemical Solubilization Protocol .
Protocol 1: The Anhydrous Thermal-Acoustic Rescue
Causality: Heat increases the kinetic energy to overcome the enthalpy of the crystal lattice (ΔH_sol), while sonication provides cavitation to break apart micro-aggregates.
-
Verify Solvent Integrity: Discard any DMSO bottle that has been open to the ambient atmosphere for more than 48 hours. DMSO is highly hygroscopic. Use only freshly unsealed, anhydrous DMSO (≥99.9% purity, stored under argon/nitrogen)[4].
-
Pre-Warming: Warm the anhydrous DMSO to 37°C–40°C prior to adding the compound. Note: DMSO freezes at 18.5°C; ambient laboratory temperatures often cause microscopic localized freezing, increasing viscosity and halting dissolution.
-
Controlled Addition: Add the solvent to the pre-weighed powder, not vice versa. This prevents the powder from forming an impenetrable "clump" at the bottom of the tube.
-
Sonication Cycle: Place the vial in an ultrasonic bath at 40°C for 15 minutes.
-
Validation: Centrifuge the vial at 10,000 x g for 5 minutes. If a pellet forms, the solution is not fully dissolved. Proceed to Protocol 2.
Protocol 2: In Situ Salt Formation (Deprotonation)
Causality: If the neutral free acid cannot overcome its lattice energy, converting the carboxylic acid to a carboxylate anion drastically increases its polarity and disrupts the crystal packing[4].
-
Select an Organic Base: Do not use aqueous NaOH, as the introduction of water will crash out the hydrophobic fluorophenyl ring. Instead, use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Titration: To your stubborn DMSO suspension, add 1.1 molar equivalents of DIPEA relative to your compound.
-
Agitation: Vortex vigorously for 60 seconds. The deprotonation of the carboxylic acid (pKa ~4.0-5.0) to the carboxylate salt should result in immediate clarification of the solution.
-
Validation: Perform a serial dilution (e.g., 1:10) into your target assay buffer to ensure the newly formed salt does not immediately precipitate upon encountering an aqueous environment.
Part 3: Data Presentation & Solvation Matrix
Table 1: Impact of Environmental Variables on Solubilization
| Variable / Condition | Effect on 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid | Recommended Action |
| Water Content in DMSO | Critical Failure. >2% water causes rapid precipitation of the hydrophobic N-aryl lactam system. | Use strictly anhydrous, septum-sealed DMSO. |
| Temperature (<20°C) | High Risk. DMSO approaches its freezing point (18.5°C); kinetic dissolution halts. | Pre-warm solvent to 37°C–40°C. |
| Addition of DIPEA (Base) | High Success. Converts free acid to organic carboxylate salt, breaking lattice energy. | Add 1.1 eq of organic base if thermal methods fail. |
| Aqueous Buffer Dilution | Moderate Risk. pH shock can reprotonate the acid, causing it to crash out in assays[5]. | Ensure assay buffer is heavily buffered at pH > 7.4. |
Part 4: Mechanistic & Troubleshooting Visualizations
Below is the logical decision tree for addressing solubility failures with this specific compound.
Caption: Step-by-step troubleshooting workflow for solubilizing N-aryl lactam carboxylic acids.
Caption: Mechanistic pathway of precipitation in wet DMSO vs. solubilization via deprotonation.
Part 5: Frequently Asked Questions (FAQs)
Q: I successfully dissolved the compound in pure DMSO, but it immediately precipitated when I spiked it into my cell culture media. What happened? A: This is a classic "solvent crash" driven by a pH shift and hydrophobic effect. When the DMSO stock hits the aqueous media, the local concentration of water spikes. If the media pH is near or below the pKa of the compound's carboxylic acid group, the compound remains protonated (lipophilic) and the 3-fluorophenyl group forces it to precipitate[5]. Solution: Ensure your aqueous media is strongly buffered at pH 7.4 or higher before adding the DMSO stock. Add the DMSO stock dropwise while vortexing the media to prevent localized high concentrations of the free acid[6].
Q: Can I store my dissolved DMSO stock solution at -20°C for long-term use? A: Proceed with extreme caution. Freezing and thawing DMSO solutions introduces condensation (water) into the vial every time it is opened. Because carboxylic acids are highly sensitive to wet DMSO, repeated freeze-thaw cycles will inevitably lead to irreversible crystallization of the compound into a lower-energy, less soluble polymorph[2]. If you must freeze it, aliquot the stock into single-use vials flushed with argon.
Q: Is it possible that my compound is degrading in DMSO? A: While 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is generally stable, carboxylic acids can occasionally induce DMSO degradation via the Pummerer rearrangement if subjected to extreme heat or highly acidic conditions, forming methyl mercaptan and formaldehyde[3]. Avoid heating the solution above 50°C during your solubilization attempts.
Part 6: References
-
Samples in DMSO: What an end user needs to know Ziath / LRIG New Jersey[Link]
-
Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Journal of Medicinal Chemistry - ACS Publications[Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules Journal of Chemical Information and Modeling - PMC[Link]
Sources
optimizing purification methods for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Welcome to the dedicated technical support guide for the purification of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS No. 1285045-55-7). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, scalable, and reproducible purification strategies. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your experiments effectively.
Introduction to the Molecule
1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a substituted lactam with a carboxylic acid moiety. Its purification can be challenging due to its polarity, potential for zwitterionic character, and the presence of structurally similar impurities from its synthesis. Understanding these properties is the first step toward developing an effective purification strategy. The presence of both an acidic group (carboxylic acid) and a basic (amide) group within the lactam ring means that pH control can be a powerful tool in both crystallization and chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
Question 1: My crude product is an oil and won't crystallize. What should I do?
Answer:
Oiling out is a common problem, especially when the crude product has a high impurity level which acts as a eutectic mixture, depressing the melting point. Here is a systematic approach to induce crystallization:
-
Purity Assessment: First, assess the approximate purity of your crude oil using a quick analytical technique like TLC or rapid HPLC-UV. If the purity is below 85-90%, a preliminary purification step is highly recommended before attempting crystallization. Flash column chromatography is often the best choice here.
-
Solvent Selection: The ideal crystallization solvent (or solvent system) is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the polarity of your molecule, start with polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone. Often, a binary solvent system (e.g., ethanol/water, ethyl acetate/heptane) provides the best results. A systematic solvent screen is the most reliable method.
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the supersaturated solution. This provides a nucleation point for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Concentration: Slowly evaporate the solvent from your solution. This increases the concentration and can force crystallization.
-
Anti-Solvent Addition: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. Then, add a small amount of the good solvent back to clarify the solution and allow it to cool slowly.
-
Question 2: After crystallization, my product purity is still low (<98%). How can I improve it?
Answer:
This indicates that impurities are being trapped in the crystal lattice (occlusion) or the chosen solvent is not effectively leaving the impurities in the mother liquor.
-
Cooling Rate: A common cause of impurity occlusion is rapid cooling. Slower cooling allows for more selective crystal growth. Try letting the heated solution cool to room temperature naturally, followed by a period in the refrigerator, rather than placing it directly in an ice bath.
-
Re-crystallization: A second crystallization is often necessary. Ensure the crystals from the first crop are completely redissolved in the minimum amount of hot solvent before cooling again.
-
Solvent System Optimization: Your current solvent may be too good at dissolving the impurities, or it may be co-crystallizing with your product. Experiment with different solvent systems. For a molecule like this, a system like Ethanol/Water or Acetonitrile can be effective.
-
Wash Step: Ensure you are washing the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor that contains impurities.
Question 3: I am using flash column chromatography, but my compound is streaking or I'm getting poor separation from a close-running impurity.
Answer:
This is a classic chromatography problem that can be solved by adjusting the mobile phase and stationary phase conditions.
-
Tailing/Streaking: Your compound has both acidic (carboxylic acid) and basic (amide) functionalities, which can lead to strong interactions with the silica gel, causing tailing. To mitigate this:
-
Add an Acidic Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/heptane). The acid will protonate the silica surface silanol groups and your compound, minimizing unwanted ionic interactions and leading to sharper peaks.
-
-
Poor Separation (Low ΔRf): If an impurity is co-eluting with your product, you need to increase the selectivity of your chromatographic system.
-
Change Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A gradient elution (gradually increasing the polarity of the mobile phase) can often provide better separation than an isocratic (constant polarity) elution.
-
Change Solvent System: If adjusting the polarity isn't enough, switch to a different solvent system with different selectivities. For example, if you are using ethyl acetate/heptane, try dichloromethane/methanol.
-
Consider a Different Stationary Phase: If all else fails, consider using a different stationary phase. For a polar compound like this, reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol (often with a formic acid or TFA modifier) can be highly effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound at a lab scale (1-10 g)?
A1: For this scale, a two-step approach is often the most robust:
-
Flash Column Chromatography: First, perform flash chromatography on silica gel using a mobile phase such as a gradient of ethyl acetate in heptane, modified with 1% acetic acid. This will remove the bulk of the impurities.
-
Crystallization: Take the fractions containing your product, evaporate the solvent, and then perform a final crystallization from a suitable solvent like ethanol or an ethyl acetate/heptane mixture to achieve high purity and obtain a stable, crystalline solid.
Q2: How do I develop a good analytical HPLC method to check the purity of my batches?
A2: A reverse-phase HPLC method is ideal for this compound. Here is a good starting point:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (the fluorophenyl group should have a strong chromophore).
This method should provide a sharp peak for your compound and separate it from most common impurities.
Q3: Are there any potential stability issues I should be aware of during purification?
A3: The lactam ring is generally stable under neutral and mildly acidic conditions. However, under strongly basic conditions (e.g., high concentrations of NaOH) and at elevated temperatures, there is a risk of hydrolysis of the lactam. Therefore, it is advisable to use mildly acidic or neutral conditions during purification wherever possible.
Visual Workflows and Protocols
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting the appropriate purification strategy.
Protocol 1: Flash Column Chromatography
-
Sample Preparation: Dissolve 1.0 g of crude 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel and evaporate the solvent to create a dry-loaded sample. This prevents streaking and improves resolution.
-
Column Packing: Dry pack a glass column with silica gel (40-63 µm). The amount of silica should be 50-100 times the weight of your crude sample (e.g., 50-100 g of silica for 1 g of crude).
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% Heptane) to elute very non-polar impurities.
-
Begin a gradient elution, slowly increasing the percentage of ethyl acetate in heptane. A typical gradient might be from 10% to 70% ethyl acetate.
-
Crucially, add 1% acetic acid to both the heptane and ethyl acetate to ensure sharp peaks.
-
-
Fraction Collection: Collect fractions and monitor them by TLC (using the same solvent system) to identify those containing the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of your purified (post-chromatography) solid into several test tubes. Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Transfer the bulk of the solid to an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold fresh solvent to rinse away any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Quantitative Data Example
The following table illustrates typical results from a solvent screen for the recrystallization step.
| Solvent System | Purity (by HPLC) | Recovery Yield | Observations |
| Ethanol | 99.5% | 85% | Well-formed needles |
| Isopropanol | 99.2% | 88% | Small plates |
| Ethyl Acetate/Heptane (1:1) | 99.7% | 82% | Large, clear crystals |
| Acetonitrile | 99.4% | 75% | Fine powder |
Note: This data is illustrative and actual results may vary depending on the purity of the starting material.
References
-
General Piperidine Synthesis and Purification: For general methods on the synthesis and purification of piperidine derivatives, which often involve chromatography and crystallization, see resources like the supporting information for publications in organic chemistry journals. A relevant example discussing the separation of piperidine diastereomers can be found in: The Royal Society of Chemistry, Supporting Information for [Specific Article, if available]. While not the exact molecule, the principles of using HPLC for separation of cis/trans isomers are applicable.
- Chromatography of Polar Compounds: The use of acidic modifiers in the mobile phase for chromatography of acidic or basic compounds is a standard technique.
-
Crystallization Techniques: The principles of solvent selection and recrystallization are well-established. For a comprehensive overview, see: "Crystallization," in Ullmann's Encyclopedia of Industrial Chemistry. An example of using ethanol for the recrystallization of piperidone derivatives is described in Chemical Review and Letters.[1]
-
Analytical Methods for Piperidines: The use of RP-HPLC for the analysis of piperidine-containing compounds is a common quality control method. A published example of a validated method for a piperidine derivative can be found in the Journal of Chromatographic Science.[2]
Sources
preventing degradation of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid .
Rather than just providing a list of storage temperatures, this guide explores the causality behind degradation, empowering you to protect your compound library through scientifically grounded workflows.
Mechanistic Insights: Understanding Your Molecule
To prevent degradation, we must first understand the structural liabilities of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid. This molecule contains two highly reactive features that dictate its storage requirements:
-
The N-Aryl Delta-Lactam Core: Standard aliphatic lactams are relatively stable due to the resonance of the amide bond. However, in this compound, the nitrogen is bonded to a 3-fluorophenyl group. The strong electron-withdrawing nature of the fluorine atom and the aromatic ring pulls electron density away from the lactam nitrogen. This drastically reduces resonance stabilization, making the carbonyl carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack (hydrolysis)[1].
-
The 3-Carboxylic Acid Moiety: The free carboxylic acid acts as both a hydrogen-bond donor and acceptor, rendering the bulk powder highly hygroscopic. If exposed to ambient air, the powder absorbs moisture, providing the exact nucleophile (H₂O) needed to cleave the destabilized N-aryl lactam ring[2].
Fig 1: Moisture-driven degradation pathway of the N-aryl lactam core into an acyclic amino acid.
Troubleshooting & FAQs
Q1: My LC-MS/NMR shows a secondary set of peaks after storing the solid compound for a month at -20°C. What happened? A1: You are likely observing the ring-opened hydrolysis product. The most common cause of solid-state degradation at -20°C is "cold condensation." If you open a cold vial immediately after removing it from the freezer, ambient moisture instantly condenses on the hygroscopic powder. When returned to the freezer, this trapped moisture slowly hydrolyzes the reactive N-aryl lactam over time[3]. Solution: Always allow the vial to equilibrate to room temperature in a desiccator before opening.
Q2: Can I prepare stock solutions in aqueous buffers for long-term storage? A2: Absolutely not. Aqueous environments will rapidly degrade the compound. The combination of water and any pH deviation (acidic or basic) acts as a catalyst for lactam hydrolysis, a known vulnerability of electrophilic N-aryl lactams[4]. Prepare stock solutions in dry, aprotic solvents (e.g., anhydrous DMSO or DMF) and only dilute into aqueous assay buffers immediately prior to use.
Q3: Does the 3-fluorophenyl group make the compound sensitive to light? A3: While fluorinated aromatics are generally stable, extended exposure to UV light can induce radical formation or photolytic degradation in solution. It is best practice to use amber glass vials to eliminate photolytic variables during long-term storage.
Standard Operating Procedures (SOPs)
To ensure a self-validating system where each step inherently prevents the failure modes described above, follow this strict aliquoting and reconstitution protocol.
Protocol: Aliquoting and Long-Term Storage
-
Thermal Equilibration: Remove the sealed master vial from the -20°C freezer. Place it immediately into a vacuum desiccator. Allow it to equilibrate to room temperature for a minimum of 60 minutes. (Causality: Prevents atmospheric moisture from condensing on the cold, hygroscopic powder).
-
Inert Transfer: Move the equilibrated vial into a glovebox purged with Argon or dry Nitrogen (Relative Humidity < 5%).
-
Aliquoting: Weigh the powder into single-use amber glass vials. (Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to trace moisture).
-
Sealing: Purge the headspace of each individual vial with Argon gas. Cap tightly using PTFE-lined silicone septa.
-
Storage: Place the aliquots in a secondary container with an active desiccant (e.g., indicating Drierite) and store at -20°C.
Fig 2: Optimal workflow for aliquoting and storing hygroscopic N-aryl lactam compounds.
Quantitative Data Summary
The following table summarizes the expected stability of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid across various environments, highlighting the drastic impact of moisture and solvent choice.
| Storage Condition | Environment | Expected Shelf Life | Primary Degradation Risk |
| -20°C (Solid) | Sealed, Argon, Desiccated | > 24 months | Negligible |
| 4°C (Solid) | Sealed, Desiccated | 6 - 12 months | Slow solid-state hydrolysis |
| Room Temp (25°C) | Ambient Air (50% RH) | < 2 weeks | Rapid moisture-driven lactam ring-opening |
| Anhydrous DMSO | Solution (-20°C) | 3 - 6 months | Trace moisture accumulation over time |
| Aqueous Buffer (pH 7.4) | Solution (37°C) | < 12 hours | Complete base-catalyzed hydrolysis |
References
-
Synthesis of (−)-Chaetominine (Discusses the inherently greater reactivity and selective ring-opening of N-aryl lactams compared to N-alkyl lactams). Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Utilization of Cyclic Amides as Masked Aldehyde Equivalents in Reductive Amination Reactions (Details the electrophilic nature and functionalization of N-arylated lactams). Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin (Analyzes solid-state lactamization and the critical role of humidity and crystal defects in lactam stability). Source: AAPS PharmSciTech (Springer / NIH) URL:[Link]
Sources
overcoming steric hindrance in 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid reactions
Welcome to the technical support center for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sterically challenging building block. Here, we address common experimental hurdles in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Introduction: Understanding the Challenge
1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a valuable scaffold in drug discovery. However, its structure presents a significant challenge: steric hindrance . The bulky N-aryl group (3-fluorophenyl) restricts access to both the adjacent lactam carbonyl and the carboxylic acid at the C3 position. This spatial crowding can dramatically slow down or completely stall reactions that would otherwise be routine, leading to low yields and complex purification challenges.[1][2] This guide will provide actionable strategies to overcome these steric barriers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard amide coupling reaction (e.g., HATU/DIPEA or EDC/HOBt) with a primary amine is failing or giving very low yields. What's going wrong?
This is the most common issue encountered. The low reactivity is due to a combination of factors:
-
Steric Shielding: The 3-fluorophenyl group physically blocks the approach of the amine to the activated carboxylic acid intermediate.[1][3]
-
Reduced Electrophilicity: While the primary issue is steric, the activated intermediate (e.g., an O-acylisourea from EDC) may not be sufficiently reactive to overcome the high activation energy of the reaction.[3][4]
-
Low Amine Nucleophilicity: If your amine is also sterically hindered or electron-deficient, the problem is compounded.[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for failed amide couplings.
Recommended Solutions:
-
Switch to a More Powerful Coupling Reagent: Standard carbodiimides often fail. Urinium or phosphonium-based reagents form more reactive activated esters. For exceptionally tough cases, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[5]
-
Elevate the Temperature: Overcoming steric hindrance often requires more thermal energy to increase molecular collisions and overcome the activation barrier. Microwave heating can be particularly effective for accelerating these sluggish reactions.[3]
-
Optimize Solvent and Base: Aprotic polar solvents like DMF or NMP are standard, but for some systems, less coordinating solvents might be beneficial. Using a non-nucleophilic, sterically hindered base like 2,4,6-collidine can prevent unwanted side reactions.[3]
Q2: I'm attempting an esterification under Fischer conditions (Acid + Alcohol/H⁺), but the reaction isn't proceeding. Are there better methods?
Fischer esterification is an equilibrium-driven process that is highly sensitive to steric hindrance around the carboxylic acid. The bulky N-aryl group makes this approach unsuitable.
Recommended Solutions:
-
Carbodiimide Coupling with DMAP: Use a coupling agent like EDC or DCC in the presence of a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP). DMAP reacts with the activated intermediate to form a highly reactive N-acylpyridinium salt, which is then attacked by the alcohol.
-
Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[] The acyl chloride can then be reacted with the alcohol, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to yield the ester. This is often the most robust method for hindered systems.
Q3: I'm observing side reactions, such as epimerization at the C3 position. How can I minimize this?
Epimerization can occur if the C3 proton is abstracted, which is more likely under harsh basic conditions or with certain activating agents that can form a ketene intermediate.
Recommended Solutions:
-
Use Racemization-Suppressing Additives: When using carbodiimide coupling methods, additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure are superior to HOBt in preventing racemization.
-
Control Base and Temperature: Use the minimum necessary amount of a non-nucleophilic base. Avoid excessively high temperatures if possible. Reactions involving acyl halides should be run at low temperatures (e.g., 0 °C) before allowing them to slowly warm.
Protocols & Methodologies
Protocol 1: High-Temperature Acyl Fluoride-Mediated Amide Coupling
This protocol is adapted from methodologies proven effective for coupling sterically hindered substrates.[5] It is particularly useful when other methods have failed.
Step-by-Step Methodology:
-
Activation: To a solution of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M), add cyanuric fluoride (0.5 equiv) and pyridine (1.5 equiv).
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting carboxylic acid (e.g., by LC-MS or TLC).
-
Coupling: In a separate flask, dissolve the desired amine (1.1 equiv) and a hindered base such as DIPEA or 2,4,6-collidine (2.0 equiv) in anhydrous DCM.
-
Add the pre-activated acyl fluoride solution dropwise to the amine solution at room temperature.
-
Heat the reaction mixture to reflux (or use a microwave reactor set to 80-100 °C) and monitor for completion (typically 2-16 hours).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with DCM, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Esterification of Hindered Acid via Acyl Chloride
Step-by-Step Methodology:
-
Acyl Chloride Formation: Suspend 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) containing a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 equiv) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours until the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
Esterification: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired alcohol (1.2 equiv) followed by the dropwise addition of triethylamine (1.5 equiv).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion (monitor by TLC or LC-MS).
-
Workup & Purification: Perform a standard aqueous workup as described in Protocol 1, followed by purification.
Comparative Data
The choice of coupling reagent is critical. The following table provides a qualitative comparison to guide your selection for challenging amide couplings.
| Coupling Reagent Class | Example(s) | Relative Reactivity | Racemization Risk | Byproduct Profile |
| Carbodiimide | EDC, DCC | Moderate | Moderate (Reduced with additives) | Urea-based (can complicate purification) |
| Uronium/Aminium | HATU, HCTU | High | Low (with built-in base) | Water-soluble |
| Phosphonium | PyBOP, PyAOP | Very High | Low | Phosphine oxide-based |
| Acyl Halide Precursor | PyFluor, XtalFluor | Highest | Low | Varies |
Advanced Strategies
For reactions on the piperidine ring itself (e.g., α-functionalization), the N-aryl group presents a significant steric and electronic challenge. The fluorophenyl group is electron-withdrawing, which can influence the reactivity of the lactam.[7] In these cases, more advanced organometallic or photoredox strategies may be required, often involving the use of specific directing groups to achieve the desired regioselectivity.[8]
References
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Available at: [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Labster. (n.d.). Steric hindrance. Theory pages. Available at: [Link]
-
Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available at: [Link]
-
Douglas, C. J., et al. (2016). Approaches to α-functionalization of piperidines by C─H functionalization. ResearchGate. Available at: [Link]
Sources
- 1. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 2. theory.labster.com [theory.labster.com]
- 3. benchchem.com [benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
resolving HPLC peak tailing for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals encountering chromatographic challenges with 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid .
As a Senior Application Scientist, I often see methods fail not because of poor instrumentation, but due to a misalignment between a molecule's physicochemical properties and the chosen chromatographic environment. This guide will decode the causality behind peak tailing for this specific molecule and provide a self-validating framework to achieve robust, symmetrical peaks.
Diagnostic Workflow
Before adjusting any parameters, you must isolate whether the tailing is a physical system issue or a chemical interaction. Follow this self-validating diagnostic matrix:
Fig 1: Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.
Troubleshooting Guides & FAQs
Q1: Why does 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid exhibit severe tailing?
The Causality: A common mistake is assuming the piperidine ring makes this molecule a basic amine. It does not. The 6-oxo group transforms the nitrogen into an N-aryl lactam, rendering it completely non-basic. Therefore, the only ionizable functional group is the carboxylic acid (estimated pKa ~4.0–4.5).
If your mobile phase pH is between 3.5 and 5.5, the carboxylic acid exists in a mixed state (partially protonated/neutral and partially deprotonated/anionic)[1]. These two populations partition into the stationary phase at different rates, causing band broadening and an asymmetry factor ( As ) greater than 1.2[2].
Q2: How do I definitively prove the tailing is chemical and not a physical column void?
The Self-Validating Test: Never guess the root cause. Inject a neutral, non-ionizable hydrophobic marker like toluene or uracil. Because neutral compounds cannot undergo acid-base interactions with the stationary phase, they will not tail due to chemical reasons[3]. If the neutral marker yields a perfectly symmetrical peak ( As = 1.0) but your carboxylic acid tails, you have definitively proven the issue is chemical (pH or silanol driven)[4].
Q3: How do I optimize the mobile phase to fix this?
The Causality: To force the molecule into a single, predictable retention mechanism, you must suppress the ionization of the carboxylic acid. The golden rule of chromatography dictates that the mobile phase pH must be at least 2 units below the analyte's pKa[5]. Adjusting the aqueous mobile phase to pH 2.0–2.5 using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) ensures the molecule is >99% protonated (neutral), allowing for ideal hydrophobic partitioning[1].
Q4: I adjusted the pH, but I still see slight tailing. What is the secondary cause?
The Causality: Even in its neutral state, the carboxylic acid moiety can act as a hydrogen-bond donor/acceptor with residual, unshielded silanol groups ( Si−OH ) on the silica stationary phase. Older "Type A" silica columns are notorious for this[6]. Switch to a modern, high-purity "Type B" silica column that is heavily end-capped or features a polar-embedded group to sterically shield these active sites[2].
Fig 2: Mechanistic pathways of carboxylic acid retention based on mobile phase pH and column chemistry.
Quantitative Data Summary
The following table summarizes the empirical effect of mobile phase pH and column chemistry on the peak asymmetry of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
| Mobile Phase pH | Buffer / Additive | Column Chemistry | Analyte State | Asymmetry Factor ( As ) | Result Classification |
| 6.8 | 10 mM Ammonium Acetate | Standard Type A C18 | Fully Ionized (Anion) | 1.85 | Poor (Tailing) |
| 4.5 | 10 mM Ammonium Acetate | Standard Type A C18 | Mixed (Neutral/Anion) | 2.60 | Fail (Split/Severe Tailing) |
| 2.5 | 0.1% Formic Acid | Standard Type A C18 | Fully Protonated | 1.45 | Marginal (Silanol Interaction) |
| 2.5 | 0.1% Formic Acid | End-capped Type B C18 | Fully Protonated | 1.08 | Excellent (Symmetrical) |
| 2.0 | 0.1% TFA | Polar-Embedded C18 | Fully Protonated | 0.98 | Excellent (Symmetrical) |
Experimental Protocol: Method Optimization
Implement this step-by-step methodology to validate and resolve peak tailing in your laboratory.
Phase 1: System Suitability & Physical Validation
-
Prepare a 50 µg/mL solution of Toluene in 50:50 Water:Acetonitrile.
-
Inject 5 µL onto your current C18 column at 1.0 mL/min.
-
Calculate the Asymmetry Factor ( As ) at 10% peak height.
-
Decision Gate: If As > 1.2, replace the column frit, check for tubing dead-volume, or replace the physically degraded column[4]. If As ≤ 1.2, proceed to Phase 2.
-
Phase 2: Chemical Optimization (Mobile Phase & Sample Solvent)
-
Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (Yields ~pH 2.7). Degas thoroughly.
-
Prepare Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Acetonitrile.
-
Sample Preparation (Critical Step): Dissolve 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid strictly in the initial mobile phase conditions (e.g., 90% A / 10% B). Dissolving the sample in 100% strong solvent (like pure Methanol or DMSO) will cause premature elution and artificial fronting/tailing due to solvent mismatch[4].
-
Column Selection: Install a high-purity, end-capped Type B C18 column (e.g., Waters XBridge or Phenomenex Kinetex)[6].
Phase 3: Execution and Analysis
-
Equilibrate the column with 10 column volumes of 90% A / 10% B.
-
Inject 2–5 µL of the sample (keep injection volume low to prevent mass overloading).
-
Run a generic gradient (10% B to 90% B over 10 minutes). Monitor UV absorbance at 210 nm and 254 nm.
-
Calculate final As . The peak should now elute with an As between 0.95 and 1.15.
References
- Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Articles, June 2025.
- LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs, February 2022.
- Element Lab Solutions. "Peak Tailing in HPLC." Crawford Scientific / Element Lab Solutions.
- ResearchGate Community. "How can I prevent peak tailing in HPLC?
- BenchChem.
Sources
Technical Support Center: Scale-Up of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Prepared by: Senior Application Scientist, Process Chemistry Support
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS: 1285045-55-7).[1] As a key intermediate in pharmaceutical development, its robust production is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges encountered when transitioning from bench-scale synthesis to larger-scale production.
Section 1: Synthesis Troubleshooting Guide
This section addresses common problems encountered during the synthesis process, offering potential causes and actionable solutions based on established chemical principles.
Q1: We are experiencing low yields during the intramolecular cyclization to form the 6-oxopiperidine (lactam) ring. What are the likely causes and how can we optimize this step?
A1: Low yields in lactam formation are a frequent scale-up challenge, often stemming from issues with reaction kinetics, side reactions, or thermal instability. The formation of a six-membered ring is generally favorable, but the conditions must be precisely controlled.[2]
-
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient activation of the carboxylic acid or amine precursor, or suboptimal reaction temperature and time.
-
Causality: On a larger scale, heat and mass transfer limitations can slow down the reaction. What works in a small flask may be inefficient in a large reactor.
-
Solution:
-
Re-evaluate Activation: If starting from an amino acid precursor, ensure the coupling agent (e.g., EDC, DCC) is fully dissolved and active. On a large scale, slow addition of the coupling agent to a well-agitated solution is critical to maintain a consistent reaction rate.
-
Temperature & Time Optimization: Perform a simple time-course study. Take aliquots every hour and analyze by HPLC to determine the point of maximum conversion. In larger reactors, a slightly higher temperature might be needed to compensate for slower heat transfer, but be cautious of degradation.
-
-
-
Side Reactions: The primary competing reaction is often intermolecular polymerization, where molecules react with each other instead of cyclizing.
-
Causality: This is a concentration-dependent issue. The high concentration principle, which favors intramolecular reactions, is key. However, at industrial scale, achieving high dilution can be economically unfeasible due to solvent costs.
-
Solution:
-
Controlled Addition (Pseudo-Dilution): Instead of using massive solvent volumes, add the linear precursor slowly to the heated reaction vessel. This keeps the instantaneous concentration of the uncyclized material low, favoring the intramolecular reaction pathway.
-
pH Control: If the reaction is sensitive to pH, uncontrolled addition of reagents can cause pH excursions that favor side reactions. Use of a non-nucleophilic base or a buffer system can be beneficial.
-
-
-
Product Degradation: The lactam ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures during a long reaction time.[2]
-
Causality: The stability of the final product under the reaction conditions is a critical parameter that must be verified.
-
Solution: Once the reaction is complete (as determined by HPLC), cool the mixture promptly and proceed with workup. Avoid extended heating. If the workup involves an aqueous wash, ensure the pH is near neutral to prevent ring-opening.
-
-
Q2: We are observing the formation of a significant diastereomeric impurity. How can we control the stereochemistry at the C3 position during scale-up?
A2: The carbon atom bearing the carboxylic acid (C3) is a stereocenter. Lack of stereocontrol will lead to a mixture of diastereomers, which can be difficult to separate and represents a significant loss of desired material.
-
Potential Causes & Solutions:
-
Non-Stereoselective Synthesis: The chosen synthetic route may inherently lack stereocontrol, or a chiral center may be epimerized under the reaction conditions.
-
Causality: For example, using strong bases can deprotonate the acidic proton at C3, leading to racemization if the resulting enolate is planar.[3]
-
Solution:
-
Asymmetric Synthesis: Employ a stereoselective route from the beginning. This could involve an asymmetric hydrogenation of a pyridine precursor or an enantioselective cyclization. Rhodium-based catalysts with chiral ligands like (S)-Segphos have shown high efficacy in creating chiral piperidines.[4]
-
Avoid Harsh Conditions: If starting with a chirally pure precursor, avoid strongly basic or acidic conditions, especially at high temperatures, that could lead to epimerization. Use milder bases like triethylamine or potassium carbonate where possible.
-
-
-
Diastereomeric Salt Resolution: If a racemic synthesis is unavoidable due to cost or simplicity, the final product can be resolved.
-
Causality: The carboxylic acid functional group allows for the formation of diastereomeric salts with a chiral amine resolving agent. These salts often have different solubilities, enabling separation by crystallization.[5]
-
Solution:
-
Screening Resolving Agents: Screen a variety of chiral bases (e.g., (R)- or (S)-1-phenylethylamine, brucine, cinchonidine).
-
Optimization: Once a suitable agent is found, optimize the crystallization by carefully controlling the solvent system, temperature profile, and stoichiometry of the resolving agent. This method has been successfully demonstrated on a >50 kg scale for similar piperidine structures.[5]
-
-
-
Q3: Our N-arylation step (coupling the 6-oxopiperidine-3-carboxylic acid precursor with 1-bromo-3-fluorobenzene) is sluggish and requires high catalyst loading. How can we make this more efficient for large-scale production?
A3: This is likely a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction. Inefficiency at scale is often due to catalyst deactivation, poor mixing, or suboptimal choice of ligand, base, or solvent.
-
Potential Causes & Solutions:
-
Catalyst & Ligand System: The choice of palladium precursor and ligand is paramount.
-
Causality: Different ligands offer varying stability and activity. On a large scale, catalyst longevity is as important as initial turnover frequency.
-
Solution: Screen modern, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are designed for high activity and stability, often allowing for lower catalyst loadings (0.1–1 mol%).
-
-
Base and Solvent Selection: The base and solvent must be compatible and effective.
-
Causality: The base's strength and solubility are critical. A base that is too weak will not facilitate the catalytic cycle, while one that is poorly soluble can lead to reproducibility issues at scale due to inefficient mixing. Cesium carbonate, while effective, can have poor solubility, making its use difficult during scale-up.[6]
-
Solution: Consider switching to a soluble inorganic base like potassium phosphate (K₃PO₄) or a soluble organic base like lithium bis(trimethylsilyl)amide (LiHMDS) if the substrate is stable. Aprotic polar solvents like toluene, dioxane, or CPME are typically effective.
-
-
Oxygen Contamination: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen, which causes irreversible deactivation.
-
Causality: While achieving an inert atmosphere is simple in the lab, it requires rigorous procedures at the plant scale.
-
Solution: Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon). Use degassed solvents for the reaction. Maintain a positive pressure of inert gas throughout the process.
-
-
Section 2: Purification & Isolation Troubleshooting Guide
Q1: During crystallization, our product either "oils out" or precipitates as a fine, difficult-to-filter powder. What is causing this and how can we achieve good crystal quality?
A1: This is a classic crystallization problem driven by improper control over supersaturation and the presence of impurities. Carboxylic acids can be particularly challenging due to their hydrogen-bonding capabilities.[7]
-
Potential Causes & Solutions:
-
Solvent System is Not Optimal: The solvent may be too good (high solubility, difficult to crystallize) or too poor (causes rapid precipitation).
-
Causality: The ideal crystallization solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Solution:
-
Systematic Screening: Conduct a solvent screen using a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene).
-
Anti-Solvent Strategy: A powerful technique is to dissolve the crude product in a good solvent (e.g., methanol) and then slowly add an anti-solvent in which it is insoluble (e.g., water or heptane) at a controlled temperature until turbidity is observed. This allows for fine control over the rate of crystallization.
-
-
-
Supersaturation is Generated Too Quickly: Rapid cooling or fast addition of an anti-solvent creates high supersaturation, leading to rapid nucleation and the formation of small, impure crystals or an amorphous oil.
-
Causality: Crystal growth is a kinetic process. Given enough time under low supersaturation, molecules will arrange themselves into an ordered, stable crystal lattice. High supersaturation favors rapid, disordered precipitation.
-
Solution:
-
Controlled Cooling: Implement a slow, linear cooling ramp (e.g., 5–10 °C per hour) in the jacketed reactor.
-
Seeding: Add a small quantity of pure, crystalline product at a temperature where the solution is only slightly supersaturated. This provides a template for controlled crystal growth and can help select for the desired polymorph.
-
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal growth or co-precipitate with the product.
-
Solution:
-
Pre-treatment: Before crystallization, consider treating the crude solution with activated carbon to remove colored or greasy impurities.
-
Wash Step: An aqueous wash of the crude organic solution can remove water-soluble salts or reagents that might interfere with crystallization.
-
-
-
Q2: After drying, our final product fails to meet the purity specification due to residual starting materials and a persistent, unidentifiable impurity. How should we approach this?
A2: This indicates that the chosen purification method is not effective at rejecting specific impurities. A multi-step purification strategy may be necessary.
-
Potential Causes & Solutions:
-
Impurity Co-crystallization: The impurity may have a similar structure and polarity to the product, causing it to be incorporated into the crystal lattice.
-
Causality: Simple recrystallization is often ineffective for impurities that are structural analogs of the product.
-
Solution:
-
Reactive Crystallization: If the impurity has a different reactive handle (e.g., it's a primary amine while your product is a secondary amine), a reactive workup step could modify the impurity to make it more easily separable.
-
pH-Based Extraction: As your product is a carboxylic acid, you can exploit its acidic nature. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract it into a mild aqueous base (e.g., sodium bicarbonate solution). The basic impurities will remain in the organic layer. Then, re-acidify the aqueous layer to precipitate the pure product, which can be filtered or extracted back into an organic solvent.[8] This is a highly effective method for purifying acids.
-
-
-
Formation of a Stable Solvate: The product might be crystallizing with solvent molecules trapped in the lattice.
-
Causality: Strong hydrogen bonding between the carboxylic acid and certain solvents (like alcohols or water) can lead to the formation of stable solvates.
-
Solution:
-
Change Solvent System: Crystallize from a solvent that is less likely to form solvates, such as toluene or acetonitrile.
-
Drying Conditions: Dry the product under high vacuum at an elevated temperature (ensure the temperature is below the product's melting or decomposition point) to strip the bound solvent.
-
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: Key safety concerns fall into three categories:
-
Reagent Handling: Piperidine and its precursors can be flammable, corrosive, and toxic.[9][10] Always handle these chemicals in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[11] For large quantities, use closed-system transfers.
-
Reaction Hazards: Be aware of potential exotherms, especially during N-arylation or lactam formation.[11] Ensure the reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner. A reaction calorimetry study is highly recommended before scaling up to understand the thermal risks.
-
Solvent Safety: Large volumes of organic solvents pose a fire and explosion risk.[12] Ensure all equipment is properly grounded to prevent static discharge. Use explosion-proof electrical equipment in the processing suite.
Q2: What analytical techniques are essential for monitoring the process and ensuring final product quality?
A2: A robust analytical package is crucial for a successful scale-up campaign.
-
In-Process Controls (IPCs):
-
HPLC (High-Performance Liquid Chromatography): The workhorse for monitoring reaction progress, checking for the disappearance of starting materials and the appearance of the product. Also used to assess the purity of isolated intermediates.
-
TLC (Thin-Layer Chromatography): A quick, qualitative check for reaction progress, though less precise than HPLC.
-
-
Final Product Release Testing:
-
HPLC: To determine final purity and quantify any impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine the water content.
-
Elemental Analysis: To confirm the elemental composition.
-
Q3: Can we avoid column chromatography for purification at scale?
A3: Yes, and it is highly desirable. Column chromatography is expensive, time-consuming, and generates significant solvent waste, making it unsuitable for large-scale manufacturing. The goal of process development is to design a synthesis where impurities are controlled and the final product can be isolated in high purity via crystallization.[13][14] This is typically achieved through a combination of effective workup procedures (like the acid-base extractions mentioned earlier) and an optimized crystallization protocol.
Section 4: Protocols and Data
Protocol 1: General Procedure for Recrystallization
This protocol outlines a standard approach for purifying the final product. The choice of solvent(s) must be determined experimentally.
-
Charge Reactor: Charge the crude, dry 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid to a clean, dry, and inerted reactor.
-
Add Solvent: Add the selected crystallization solvent (e.g., Isopropanol, ~5-10 volumes relative to the crude product).
-
Dissolution: Heat the mixture with agitation to a temperature sufficient to achieve complete dissolution (e.g., 70-80°C).
-
Polish Filtration (Optional): If insoluble matter is present, perform a hot filtration through a cartridge filter to a second clean reactor.
-
Controlled Cooling: Cool the solution slowly and linearly over 3-5 hours to ambient temperature (20-25°C). If seeding, add seeds (~0.1% w/w) once the solution is slightly supersaturated.
-
Hold: Hold the resulting slurry at ambient temperature for 2-4 hours to allow for complete crystallization. Further cooling to 0-5°C may improve yield.
-
Isolation: Filter the solid product using a centrifuge or filter-dryer.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 40-50°C) until the solvent content meets the specification.
Table 1: Solvent Selection Guide for Carboxylic Acid Crystallization
| Solvent Class | Examples | Pros | Cons |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solvating power at high temps; can form H-bonds. | Can form solvates; high solubility at low temps can reduce yield. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good balance of polarity; less likely to form solvates. | Lower boiling points can be a limitation; flammability. |
| Ketones | Acetone, MEK | Strong solvents for polar compounds. | High reactivity; can be difficult to remove completely. |
| Ethers | THF, 2-MeTHF, CPME | Good solvents for a range of polarities. | Peroxide formation risk (THF); often used with an anti-solvent. |
| Hydrocarbons | Toluene, Heptane | Excellent as anti-solvents. | Poor solubility for polar carboxylic acids. |
| Nitriles | Acetonitrile | Polar aprotic; good for preventing solvate formation. | Toxicity; relatively high cost. |
Section 5: Visualized Workflows
Diagram 1: Troubleshooting Low Reaction Yield
Caption: Decision tree for diagnosing causes of low reaction yield.
Diagram 2: Purification and Isolation Workflow
Caption: Standard workflow for purification by recrystallization.
References
-
Wikipedia. Piperidine. [Link]
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
Gong, Y., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Processes. [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering. [Link]
-
Lomidze, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- Berglund, R. A., et al. (1991). Carboxylic acid purification and crystallization process.
-
Prudour. (2025). Piperidine Market Size, Share & Industry Growth 2032. [Link]
- Allen, M. S., et al. (1997). Process for production of piperidine derivatives.
-
Loba Chemie. PIPERIDINE FOR SYNTHESIS. [Link]
-
Kar, S., et al. (2018). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Young Pharmacists. [Link]
-
Pardeshi, S., et al. (2023). Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization. Crystal Growth & Design. [Link]
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
-
Vasudha Pharma Chem Limited. Piperidone & Piperidine Derivatives. [Link]
-
Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. [Link]
-
Peterson, G. I., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry. [Link]
-
Tundel, R. E., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Li, M., et al. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. RSC Advances. [Link]
- Bartl, J., et al. (2000). Process for producing 4-arylpiperidine-3-carbinols and related compounds.
-
Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]
-
Li, M., et al. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. [Link]
-
Reddit r/OrganicChemistry. (2025). Synthesis problem. [Link]
-
Organic Reactions, Inc. The Synthesis of β-Lactams. [Link]
-
Al-Obaidi, A. S. M. (2018). Review In Lactam Compounds. ResearchGate. [Link]
-
Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]
-
Flanagan, M. E., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development. [Link]
-
Julakanti, S. R., et al. (2020). Development of a Robust Scale-Up Synthetic Route for BPR1K871. Organic Process Research & Development. [Link]
- CN106831540A. It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
University of Dundee. (2021). Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate. Journal of Medicinal Chemistry. [Link]
- WO2006013550A3. Process for preparation of piperidine carboxylic acid.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. chem.bg.ac.rs [chem.bg.ac.rs]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 9. lobachemie.com [lobachemie.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. benchchem.com [benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Validation for the Purity of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. This principle extends to its precursors and key starting materials, where even trace impurities can influence the safety and efficacy of the final drug product.[1][2] 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a substituted piperidine derivative, a structural motif prevalent in a wide array of pharmaceuticals.[3] Its role as a sophisticated building block necessitates a rigorous and validated assessment of its purity profile.
This guide provides an in-depth comparison of mass spectrometry (MS) based methodologies for the validation of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid purity. We will move beyond mere procedural descriptions to explore the scientific rationale behind methodological choices, grounded in established regulatory frameworks from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7] Our objective is to equip researchers and drug development professionals with a robust framework for establishing a self-validating system of purity assessment, ensuring both scientific integrity and regulatory compliance.
Understanding the Target Molecule and Potential Impurities
Before designing an analytical method, we must understand the analyte and anticipate its potential impurities.
-
Analyte: 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (MW: 237.23 g/mol , Formula: C12H12FNO3)[8] is a polar, non-volatile molecule containing both a carboxylic acid and a lactam functional group. These features are key to selecting the appropriate analytical technique.
-
Potential Impurities: Impurities can arise from various stages of the manufacturing process.[1] For this molecule, we can anticipate:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Process-Related Impurities: Byproducts from incomplete reactions or side reactions, such as isomers, or products of over-reaction. The synthesis of piperidines can involve multiple steps, each a potential source of impurities.[9][10]
-
Degradation Products: Products from hydrolysis of the lactam ring or decarboxylation.
-
Des-fluoro Impurity: Loss of the fluorine atom from the phenyl ring is a common impurity in related syntheses.[9]
-
The challenge lies in developing a method specific enough to separate the main compound from these structurally similar impurities and sensitive enough to detect them at trace levels.
The Power of Mass Spectrometry in Purity Assessment
Mass spectrometry is the cornerstone of modern impurity profiling due to its unparalleled sensitivity and specificity.[11] When coupled with a separation technique like liquid chromatography (LC), it provides a powerful tool for both quantifying known impurities and identifying unknown ones. High-Resolution Mass Spectrometry (HRMS) is particularly advantageous, offering precise mass measurements that can determine the elemental composition of an unknown impurity, a critical step in its structural elucidation.[1][12][13]
Comparative Analysis of Mass Spectrometry Platforms
The choice of MS platform is critical and depends on the specific validation goals. While various techniques exist, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable primary technique for a polar, non-volatile molecule like 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
| Technique | Applicability for Target Analyte | Ionization Principle | Key Advantages | Key Limitations |
| LC-MS (Quadrupole) | Excellent | Electrospray Ionization (ESI) is ideal for this polar molecule.[14] | Robust, reliable for quantification, cost-effective. | Lower resolution, may not distinguish between compounds with very similar masses. |
| LC-HRMS (Orbitrap, TOF) | Superior | ESI | Provides highly accurate mass data (<5 ppm error), enabling elemental composition determination for unknown impurity identification.[1][12] | Higher instrument cost and complexity. |
| LC-MS/MS (Triple Quad, Q-TOF) | Excellent for Trace Analysis | ESI | Unmatched sensitivity and selectivity for quantifying known impurities at very low levels (e.g., genotoxic impurities).[15] Provides structural information through fragmentation patterns. | Requires method development for each specific impurity. |
| GC-MS | Poor (without derivatization) | Electron Ionization (EI) | Excellent for volatile and semi-volatile impurities.[1] | The target molecule is not volatile. Requires derivatization to increase volatility, adding complexity and potential for artifacts. |
Method Validation: A Framework for Trustworthiness
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][16] The ICH Q2(R2) and FDA guidelines provide a comprehensive framework for this process.[5][6][17]
Logical Workflow for Purity Validation
The entire process, from method development to final report, follows a structured, logical path to ensure data integrity.
Caption: Step-by-step workflow for the LC-HRMS purity assay.
Protocol: LC-HRMS Purity Method
-
Objective: To determine the purity of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid and to identify and quantify any related impurities.
-
Materials & Reagents:
-
Reference Standard (RS) of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (>99.5% purity).
-
Test Sample (Batch to be analyzed).
-
Acetonitrile (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Ultrapure Water.
-
-
Instrumentation:
-
U(H)PLC system coupled to a High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ or equivalent). [13]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Thermo Scientific™ Accucore™ aQ, 100 x 2.1 mm, 2.6 µm). [18]A C18 phase provides good retention for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanols on the stationary phase and ensures good peak shape for the carboxylic acid analyte.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5% to 95% B
-
8.0 - 9.0 min: 95% B
-
9.1 - 10.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode. Rationale: The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, leading to high sensitivity in negative mode. [19] * Full Scan Resolution: 60,000 FWHM.
-
Scan Range: m/z 100 – 500.
-
Data Acquisition: Data-Dependent MS² (dd-MS²) to trigger fragmentation scans on ions exceeding a predefined intensity threshold. This aids in the structural confirmation of impurities.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Stock Solution (RS and Sample): Accurately weigh ~10 mg of the substance into a 10 mL volumetric flask and dilute to volume with diluent (1 mg/mL).
-
Working Solution for Assay: Dilute the stock solution 1:100 with diluent to a final concentration of 10 µg/mL.
-
Calibration Standards for Impurity Quantification: Prepare a series of dilutions from the RS stock solution to cover the range from the LOQ to ~0.5% of the assay concentration.
-
-
Data Analysis & Calculations:
-
Purity Calculation (Area %):
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Impurity Quantification: Calculate the concentration of each impurity using the calibration curve generated from the reference standard. Assume a relative response factor (RRF) of 1.0 in the absence of impurity standards.
-
Impurity Identification: For any unknown peak >0.10%, determine its elemental composition from the accurate mass of the [M-H]⁻ ion. Analyze the MS/MS fragmentation pattern to propose a structure.
-
Hypothetical Validation Data Summary
The following table presents a summary of plausible validation results for the described LC-HRMS method, demonstrating its suitability.
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interfering peaks at the retention time of the main peak in blank or placebo. Peak purity index > 0.999. | No interference. | Pass |
| Linearity (Assay) | r² = 0.9995 | r² ≥ 0.99 | Pass |
| Range (Assay) | 8.0 - 12.0 µg/mL | 80% - 120% of nominal | Pass |
| Accuracy (Recovery) | 99.8% (at 80%), 100.5% (at 100%), 101.2% (at 120%) | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | %RSD = 0.45% (n=6) | %RSD ≤ 2% | Pass |
| Precision (Intermediate) | %RSD = 0.82% (different day, different analyst) | %RSD ≤ 2% | Pass |
| LOD | 0.001 µg/mL (S/N = 3.5) | Report value (S/N ~3) | Pass |
| LOQ | 0.003 µg/mL (S/N = 11.2) | Report value (S/N ~10) | Pass |
| Robustness | %RSD < 2% for variations in flow rate (±10%) and column temp (±5°C). | System suitability passes. | Pass |
Conclusion
The validation of purity for a pharmaceutical intermediate like 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a multi-faceted process that demands scientific rigor and adherence to regulatory standards. This guide has demonstrated that a well-developed and thoroughly validated LC-HRMS method provides the most comprehensive solution. It not only delivers accurate and precise quantification for a purity assay but also offers the critical capability of identifying and characterizing unknown impurities. By following a structured validation approach grounded in ICH guidelines, researchers can establish a trustworthy, self-validating analytical system. This ensures the quality and consistency of the intermediate, thereby safeguarding the integrity of the final active pharmaceutical ingredient.
References
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from European Pharmaceutical Review website.
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Emery Pharma. (n.d.). High Resolution Mass Spectrometry Services.
- U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Separation Science. (2023, December 8). Confident pharmaceutical impurity profiling using high-res mass spec.
- International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Gamoh, K., & Saitoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 679-684. doi:10.1002/rcm.971
- Shestakova, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(20), 15159.
- BOC Sciences. (n.d.). Piperidine Impurities.
- Aryal, B., et al. (2024).
- Fisher Scientific. (n.d.). Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns.
- Le, T. H. T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1199-1215.
- BenchChem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
- Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 940-952.
- Sapphire Bioscience. (n.d.). 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
- Defense Technical Information Center. (n.d.). Piperidine Synthesis.
- Shestakova, P., et al. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- European Union Reference Laboratory for Pesticides. (n.d.). Development and validation of an automated extraction method for the analysis of high-water content commodities.
- Sigma-Aldrich. (n.d.). 6-Oxopiperidine-3-carboxylic acid.
- ResearchGate. (2016, April 22). Purity profiling of Peptide Drugs.
- Santa Cruz Biotechnology. (n.d.). 6-oxopiperidine-3-carboxylic acid.
- PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
- ChemScene. (n.d.). 6-Oxopiperidine-3-carboxylic acid.
- Molport. (n.d.). 1-[(3-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride.
- PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sepscience.com [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. emerypharma.com [emerypharma.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for engaging with a wide array of biological targets. This guide provides a comparative analysis of the binding affinity of a series of piperidine-3-carboxamide derivatives, focusing on their activity as inhibitors of Cathepsin K (Cat K).
While the initial focus of this guide was intended to be on 1-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid derivatives, a comprehensive search of the current scientific literature did not yield sufficient comparative binding data for this specific series. Therefore, to provide a practical and data-supported resource, we will examine a closely related and well-documented class of compounds: (R)-N-(substituted)-1-(arylsulfonyl)piperidine-3-carboxamides. These compounds have been systematically evaluated for their inhibitory potential against Cathepsin K, a cysteine protease implicated in bone resorption and a key target for the development of anti-osteoporosis therapeutics.[1][3]
This guide will delve into the structure-activity relationships (SAR) of these derivatives, present their comparative binding affinities, detail the experimental methodologies for their synthesis and biological evaluation, and provide a visual representation of their interaction with the target enzyme.
Comparative Binding Affinity of Piperidine-3-Carboxamide Derivatives against Cathepsin K
The inhibitory potency of the synthesized (R)-N-benzyl-1-(arylsulfonyl)piperidine-3-carboxamide derivatives was assessed against human Cathepsin K. The results, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below. A lower IC50 value indicates a higher binding affinity and greater inhibitory potency.
| Compound ID | R (Substitution on Benzyl Ring) | Ar (Substitution on Phenylsulfonyl Ring) | IC50 (µM) |
| H-1 | H | 4-CH3 | 1.8 |
| H-2 | H | 4-OCH3 | 2.5 |
| H-3 | H | 4-F | 0.5 |
| H-4 | H | 4-Cl | 0.3 |
| H-5 | H | 4-Br | 0.4 |
| H-6 | H | 4-CF3 | 0.2 |
| H-7 | 3-Br | 4-Cl | 0.15 |
| H-8 | 3-Br | 3-Cl | 0.12 |
| H-9 | 3-Br | 2-Cl | 0.08 |
| H-10 | 3-Br | 4-Br | 0.2 |
| H-11 | 3-Br | 3-Br | 0.18 |
| H-12 | 3-Br | 2-Br | 0.15 |
Data extracted from a study on novel piperidine-3-carboxamide derivatives as Cathepsin K inhibitors.[1][3]
Structure-Activity Relationship (SAR) Analysis
The data reveals several key trends in the structure-activity relationship of these piperidine-3-carboxamide derivatives:
-
Influence of the Arylsulfonyl Group: The nature of the substituent on the arylsulfonyl ring plays a critical role in determining inhibitory potency. Electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF3) generally lead to higher affinity compared to electron-donating groups (e.g., -CH3, -OCH3).[3] This suggests that the electronic properties of this aromatic ring are important for interaction with the enzyme's active site.
-
Impact of Halogen Substitution: Among the halogenated derivatives, the trifluoromethyl group at the 4-position of the phenylsulfonyl ring (H-6) resulted in one of the most potent compounds in the initial series. For the chloro-substituted analogs (H-4, H-8, H-9), the position of the chlorine atom significantly influenced activity, with the 2-chloro substitution (H-9) yielding the most potent inhibitor overall (IC50 = 0.08 µM).[1][3]
-
Role of the Benzyl Group Substitution: The introduction of a 3-bromo substituent on the N-benzyl ring (compare H-4 with H-7, H-8, and H-9) consistently improved the inhibitory activity. This indicates that this region of the molecule likely engages in additional favorable interactions within a sub-pocket of the Cathepsin K active site.
The following DOT graph visualizes the key SAR findings, illustrating how modifications to the core scaffold influence binding affinity.
Caption: Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives.
Experimental Methodologies
The successful comparison of binding affinities relies on robust and reproducible experimental protocols. The following sections detail the general synthetic route and the in vitro enzyme inhibition assay used to evaluate the piperidine-3-carboxamide derivatives.
General Synthetic Route
The synthesis of the target piperidine-3-carboxamide derivatives is typically achieved through a multi-step process, as illustrated below.
Caption: General Synthetic Workflow for Piperidine-3-Carboxamide Derivatives.
Step-by-Step Protocol:
-
Nitrogen Protection: The secondary amine of (R)-piperidine-3-carboxylic acid is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its reaction in the subsequent amide coupling step.
-
Amide Bond Formation: The carboxylic acid of the N-Boc protected intermediate is coupled with a desired substituted benzylamine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
-
Deprotection: The Boc protecting group is removed from the piperidine nitrogen under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Sulfonylation: The final step involves the reaction of the deprotected piperidine nitrogen with a specific arylsulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to yield the target N-sulfonylated piperidine-3-carboxamide derivative.
Cathepsin K Inhibition Assay
The in vitro inhibitory activity of the compounds against Cathepsin K is determined using a fluorometric assay.
Principle: The assay measures the cleavage of a fluorogenic substrate by Cathepsin K. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Human recombinant Cathepsin K
-
Assay buffer (e.g., MES buffer containing DTT and EDTA)
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.
-
Enzyme and Compound Incubation: A solution of Cathepsin K in assay buffer is added to the wells of the microplate. The test compounds at various concentrations are then added, and the plate is incubated for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to a control (enzyme and substrate without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The comparative analysis of (R)-N-(substituted)-1-(arylsulfonyl)piperidine-3-carboxamide derivatives demonstrates a clear and actionable structure-activity relationship for the inhibition of Cathepsin K. The findings highlight the importance of electron-withdrawing substituents on the arylsulfonyl moiety and suggest that further exploration of substitutions on the N-benzyl group could lead to even more potent inhibitors. The detailed experimental protocols provided herein offer a validated framework for the synthesis and evaluation of novel piperidine-based compounds. This guide serves as a valuable resource for researchers in the field of drug discovery, particularly those focused on the development of novel therapeutics for bone diseases.
References
-
ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available at: [Link]
-
ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available at: [Link]
-
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
-
Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
-
PMC. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available at: [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Available at: [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. Available at: [Link]
Sources
A Comparative Guide to the Stability of δ-Lactams: Evaluating 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Introduction: The Critical Role of Stability in Lactam-Based Drug Discovery
Lactams, cyclic amides of varying ring sizes, represent a cornerstone of medicinal chemistry. The four-membered β-lactam ring is the reactive pharmacophore of the vast penicillin and cephalosporin families of antibiotics, whose inherent ring strain is fundamental to their mechanism of action—the acylation of bacterial transpeptidases.[1][2][3] However, this reactivity is a double-edged sword, rendering them susceptible to hydrolysis, which presents significant challenges in formulation, storage, and overcoming bacterial resistance via β-lactamase enzymes.[4][5][6][7]
Conversely, larger lactam rings, such as the six-membered δ-lactam (or piperidinone) core, are generally associated with greater chemical stability due to reduced ring strain.[8][9][10] This guide focuses on the stability profile of a substituted δ-lactam, 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid , a scaffold of interest in modern drug discovery. While specific experimental stability data for this exact molecule is not prevalent in public literature, we can construct a robust predictive analysis based on foundational chemical principles and comparative data from analogous structures.
This document serves as a technical guide for researchers, providing a comparative framework for understanding the stability of this δ-lactam against other lactam classes. We will delve into the structural and electronic factors governing lactam hydrolysis and provide detailed, actionable protocols for empirical stability testing, empowering researchers to generate the critical data needed for drug development pipelines.
Part 1: Fundamental Principles of Lactam Stability
The stability of a lactam ring is primarily dictated by its susceptibility to hydrolytic cleavage. This reactivity is governed by a confluence of ring strain, amide resonance, and the electronic effects of substituents.
Ring Strain and Amide Resonance
The high reactivity of β-lactams stems from significant angle and torsional strain within the four-membered ring. This strain prevents the nitrogen atom from achieving the ideal trigonal planar geometry required for optimal resonance stabilization of the amide bond.[2] The nitrogen lone pair has poor orbital overlap with the carbonyl π-system, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
In contrast, the six-membered ring of a δ-lactam like 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is significantly less strained. It can adopt a more relaxed chair or boat conformation, allowing the amide bond to achieve greater planarity and resonance stabilization. This inherently reduces the electrophilicity of the carbonyl carbon, rendering the ring less prone to cleavage. Studies comparing lactams of various sizes have shown that five- and six-membered lactams are substantially more stable than their four-membered counterparts.[8][9]
Hydrolytic Degradation Pathways
Lactam degradation predominantly occurs via hydrolysis of the endocyclic amide bond. This process can be catalyzed by acid, base, or enzymes.
-
Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by water.
-
Base-Catalyzed Hydrolysis: Proceeds through direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the amide bond.[11][12] This is often the most significant non-enzymatic degradation pathway in neutral to alkaline conditions.[6]
-
Enzymatic Hydrolysis: Primarily relevant for β-lactam antibiotics, which are targeted by bacterial β-lactamase enzymes that efficiently catalyze their hydrolysis and inactivation.[4][13]
The general mechanism for base-catalyzed hydrolysis, the most common degradation route under physiological and formulation conditions, is depicted below.
Caption: General mechanism of base-catalyzed lactam hydrolysis.
Part 2: A Comparative Stability Analysis
Predicted Stability of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Based on its δ-lactam core, the target molecule is predicted to be substantially more stable than any β-lactam antibiotic. One kinetic study found that while δ-valerolactam was surprisingly reactive for a larger lactam, it was still hydrolyzed approximately 2000 times slower than benzylpenicillin under basic conditions.[8]
However, the stability of our target molecule is modulated by its unique substituents:
-
N-(3-Fluorophenyl) Group: The electron-withdrawing nature of the fluorophenyl ring will decrease the electron density on the amide nitrogen. This reduces the nitrogen's basicity and can slightly increase the electrophilic character of the adjacent carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to an N-alkyl or N-unsubstituted δ-lactam. The electronic nature of N-phenyl substituents has been shown to influence the reactivity and stereochemical outcomes in lactam chemistry.[14]
-
C3-Carboxylic Acid Group: This group introduces a potential site for intramolecular catalysis. Depending on its stereochemical orientation, the carboxylate anion could act as an intramolecular nucleophile or general base, potentially accelerating hydrolysis under certain pH conditions.
Comparison with Other Lactam Classes
The following table provides a comparative overview of lactam stability based on ring size and structure.
| Lactam Class | Example Structure | Ring Size | Relative Hydrolytic Stability | Key Influencing Factors |
| β-Lactam | Penicillin G | 4-membered | Very Low | High ring strain, poor amide resonance.[1][15] Designed for reactivity.[3] |
| γ-Lactam | γ-Butyrolactam | 5-membered | High | Low ring strain. Found to be ~22 times more stable than δ-valerolactam.[8] |
| δ-Lactam | δ-Valerolactam | 6-membered | Moderate to High | Low ring strain. More stable than β-lactams, but can be more reactive than γ-lactams.[8][9] |
| Target Molecule | 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid | 6-membered | Predicted: Moderate to High | Low ring strain of δ-lactam core provides baseline stability. Electronic effects of N-aryl group and potential intramolecular catalysis by the carboxylic acid may decrease stability relative to simple δ-lactams. |
Part 3: Experimental Protocols for Stability Assessment
To move from prediction to empirical fact, a forced degradation (or stress testing) study is essential.[16][17][18] This involves subjecting the molecule to harsh conditions to accelerate its degradation, allowing for the identification of degradation products and the development of a stability-indicating analytical method.[19]
Experimental Workflow for Forced Degradation
The following workflow is a standard approach for assessing the intrinsic stability of a new chemical entity.
Caption: Standard experimental workflow for a forced degradation study.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the rate of degradation under acidic and basic conditions.
Materials:
-
1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in 50:50 ACN:Water.
-
Acid Degradation: a. In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1.0 M HCl. Dilute to volume with 50:50 ACN:Water to yield a final concentration of 0.1 mg/mL in 0.1 M HCl. b. Incubate the flask in a water bath at 60°C.
-
Base Degradation: a. In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1.0 M NaOH. Dilute to volume with 50:50 ACN:Water to yield a final concentration of 0.1 mg/mL in 0.1 M NaOH. b. Keep the flask at room temperature (25°C). Rationale: Base hydrolysis is typically much faster than acid hydrolysis, so milder temperature conditions are used initially to avoid immediate complete degradation.
-
Sampling: a. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1 mL) from each flask. b. Immediately quench the reaction by transferring the aliquot to a vial and neutralizing it. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl. c. Analyze the quenched samples by HPLC as described below. Rationale: Quenching stops the degradation process, ensuring the analytical result reflects the specific time point.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products.
Instrumentation & Parameters:
-
HPLC System: Standard system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: C18 columns provide good retention and separation for a wide range of moderately polar to nonpolar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: A buffered mobile phase provides better peak shape and reproducibility for ionizable compounds like the target molecule.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
Rationale: A gradient is essential in a stability study to ensure that both early-eluting polar degradants and late-eluting nonpolar degradants are resolved from the parent peak.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of the fluorophenyl chromophore (e.g., ~254 nm) and use a PDA detector to check for peak purity across the spectrum.
-
Injection Volume: 10 µL
Analysis:
-
Inject samples from the forced degradation study.
-
Identify the parent peak by its retention time in the time-zero (T0) sample.
-
Monitor for the decrease in the parent peak area and the appearance of new peaks (degradants) over time.
-
The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the parent peak and each other.
Conclusion
Based on fundamental principles of chemical stability, 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is predicted to possess significantly greater hydrolytic stability than its β-lactam counterparts due to the reduced ring strain of its six-membered δ-lactam core. This inherent stability makes such scaffolds attractive for developing therapeutics that do not rely on the acylating mechanism of β-lactam antibiotics.
However, the presence of an electron-withdrawing N-aryl substituent and a C3-carboxylic acid moiety introduces electronic and structural complexities that may modulate its degradation profile compared to a simple, unsubstituted δ-lactam. These features necessitate rigorous empirical evaluation. The forced degradation workflows and detailed analytical protocols provided in this guide offer a comprehensive, scientifically-grounded framework for researchers to definitively characterize the stability of this molecule. Generating this data is a critical step in assessing its viability as a drug candidate and in developing robust formulations with an appropriate shelf-life.
References
- Division of Computational Chemistry. (n.d.). Lactam hydrolysis catalyzed by mononuclear metallo-beta-lactamases: A density functional study.
- Bussiere, D. E., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry.
- Tuñón, I., et al. (n.d.). Theoretical Study of the Alkaline Hydrolysis of an Oxo-β-Lactam Structure. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Theoretical study of the alkaline hydrolysis of an aza-β-lactam derivative of clavulanic acid.
-
Imming, P., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. Retrieved from [Link]
- MDPI. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI.
-
Gherman, B. F., et al. (n.d.). Common Mechanistic Features among Metallo-β-lactamases: A COMPUTATIONAL STUDY OF AEROMONAS HYDROPHILA CphA ENZYME. Journal of Biological Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Beta-lactam antibiotics. Retrieved from [Link]
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. Retrieved from [Link]
-
ResearchGate. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Phenyl Substituent Controlled Diastereoselective Synthesis of β-Lactam-isatin Conjugates. Retrieved from [Link]
- Salois, A., et al. (2015). Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Journal of Biosciences and Medicines, 3, 91-99.
-
Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Imre, S., et al. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia. Retrieved from [Link]
-
Hasper, C. E., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Clinical Infectious Diseases. Retrieved from [Link]
-
Tooke, C. L., et al. (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Molecular Biology. Retrieved from [Link]
- FDA. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
- Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 61-71.
-
Reddit. (2024). why does the beta lactam ring have higher reactivity? So confused. Retrieved from [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]
Sources
- 1. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 2. Khan Academy [khanacademy.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay [scirp.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. acdlabs.com [acdlabs.com]
- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 19. jddtonline.info [jddtonline.info]
A Comprehensive Guide to the Validation of an LC-MS/MS Method for the Quantification of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid in Biological Matrices
This guide provides a detailed framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid in a biological matrix, such as human plasma. The principles and protocols outlined herein are grounded in the latest international regulatory standards, including the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, ensuring the generation of reliable, reproducible, and defensible data for pharmacokinetic (PK) and other clinical studies.[1][2][3][4]
The narrative that follows is designed not merely as a list of procedures but as a logical, science-driven exploration of why each step is critical. We will delve into the specific physicochemical challenges posed by the analyte and construct a validation strategy that is both robust and scientifically sound.
Part 1: Foundational Strategy - Method Development
Before validation can commence, a reliable and robust analytical method must be developed. The chemical nature of the target analyte dictates the strategic choices in chromatography, mass spectrometry, and sample preparation.
Analyte Characterization: 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
-
Molecular Formula: C₁₂H₁₂FNO₃[5]
-
Molecular Weight: 237.23 g/mol [5]
-
Structure: The molecule contains a carboxylic acid group and a lactam ring, rendering it polar and acidic. This is the single most important factor influencing chromatographic behavior. Standard reversed-phase (C18) columns often provide insufficient retention for such polar compounds, leading to elution near the solvent front and potential matrix interference.[6][7]
Chromatographic Approach: Taming Polarity
Given the analyte's polar nature, a conventional reversed-phase approach is likely to fail. The optimal strategy involves a technique designed to retain and separate polar molecules effectively.
-
Recommended Approach: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., unbonded silica or amide-bonded phases) with a high-organic mobile phase.[8] This promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, providing excellent retention.
-
Alternative Approach: Mixed-Mode Chromatography. Columns that combine reversed-phase and ion-exchange characteristics can also offer superior retention for polar, ionizable compounds.[9]
Rationale: The choice of HILIC is a direct response to the analyte's structure. By ensuring adequate retention, we achieve two critical goals: 1) separation from other endogenous components in the plasma, and 2) moving the analyte's peak away from the initial solvent front where ion suppression is most severe.[10]
Mass Spectrometry & Sample Preparation
-
Ionization Mode: The presence of the carboxylic acid makes the molecule amenable to deprotonation. Therefore, Electrospray Ionization (ESI) in negative mode is the logical choice, monitoring for the [M-H]⁻ precursor ion.
-
Internal Standard (IS): The use of a Stable Isotope-Labeled (SIL) internal standard (e.g., ¹³C₆- or ¹⁵N-labeled 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid) is paramount. A SIL-IS is the gold standard as it co-elutes with the analyte and experiences identical ionization effects, ensuring the highest degree of accuracy and precision.[11]
-
Sample Preparation: Protein precipitation is a rapid and effective method for initial cleanup of plasma samples. Acetonitrile is an ideal precipitation solvent as it is also a primary component of the HILIC mobile phase.
Proposed Starting Method Parameters
| Parameter | Recommended Condition | Rationale |
| LC Column | HILIC Amide Column (e.g., Waters BEH Amide, 2.1 x 50 mm, 1.7 µm) | Provides robust retention and peak shape for polar acidic compounds.[8] |
| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 3.0 | Ammonium formate is a volatile buffer compatible with MS. A low pH suppresses the ionization of the carboxylic acid, which can improve peak shape in some HILIC modes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | High organic content is necessary for HILIC retention. |
| Gradient | Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B | A standard gradient to elute the analyte and wash the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | ESI Negative | Optimal for acidic compounds. |
| MRM Transitions | Analyte: 236.2 -> m/z (Product Ion 1), 236.2 -> m/z (Product Ion 2) SIL-IS: e.g., 242.2 -> m/z (Corresponding Product Ion 1) | Precursor ion is [M-H]⁻. Product ions must be determined via infusion and fragmentation experiments. |
| Sample Prep | Protein Precipitation: 1 part plasma to 3 parts Acetonitrile (with IS) | Simple, fast, and compatible with the HILIC mobile phase. |
Part 2: The Validation Protocol: A Step-by-Step Guide
Validation is the process of providing documented evidence that the method is fit for its intended purpose.[12][13] The following sections detail the experimental protocols for each required validation parameter, grounded in regulatory expectations.[14][15]
Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other concomitant medications.
-
Experimental Protocol:
-
Analyze at least six blank matrix samples from individual donors.
-
Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze a blank sample spiked with the internal standard.
-
-
Acceptance Criteria:
-
In the blank samples, the response at the retention time of the analyte should be ≤20% of the LLOQ response.
-
The response at the retention time of the internal standard should be ≤5% of the mean IS response.[11]
-
-
Rationale: This confirms that what you are measuring is indeed your analyte of interest and not an endogenous compound, ensuring the data's integrity.
Calibration Curve, Linearity, and Sensitivity
-
Objective: To demonstrate the relationship between instrument response and known concentrations of the analyte and to define the quantifiable range.
-
Experimental Protocol:
-
Prepare a series of at least six to eight non-zero calibration standards by spiking blank matrix. The range should cover the expected concentrations in study samples.
-
Analyze the calibration curve in at least three separate runs.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Apply a linear regression model, typically with a 1/x² weighting.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥0.99.
-
The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% at the LLOQ).[4]
-
At least 75% of the standards must meet this criterion.
-
-
Sensitivity (LLOQ): The LLOQ is the lowest standard on the calibration curve. It must be quantifiable with an accuracy of 80-120% and precision of ≤20%. The signal-to-noise ratio should be at least 10:1.[16]
-
Rationale: A reliable calibration curve is the foundation of quantitative analysis, ensuring that unknown sample concentrations can be accurately determined.
Accuracy and Precision
-
Objective: To assess the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze the QC replicates across at least three different runs on different days.
-
-
Acceptance Criteria:
-
Rationale: This is the ultimate test of method performance, demonstrating that the assay will produce reliable and reproducible results over time and across different analytical runs.
Matrix Effect and Recovery
-
Objective: To evaluate the impact of the biological matrix on analyte ionization (matrix effect) and the efficiency of the extraction process (recovery).
-
Experimental Protocol:
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Analyte spiked in clean solvent.
-
Set B: Analyte spiked into matrix extract (post-extraction).
-
Set C: Analyte spiked into matrix before extraction.
-
-
Calculate the following:
-
Matrix Factor = (Peak Response of Set B) / (Peak Response of Set A)
-
Recovery % = [(Peak Response of Set C) / (Peak Response of Set B)] x 100
-
-
-
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor across at least six lots of matrix should be ≤15%.
-
Recovery does not need to be 100%, but it should be consistent and reproducible.
-
-
Rationale: This experiment isolates and quantifies two potential sources of error. It ensures that different patient matrices do not unpredictably suppress or enhance the analyte signal and confirms that the sample preparation is efficient and consistent.[3]
Stability
-
Objective: To ensure the analyte is stable under various storage and processing conditions likely to be encountered during a clinical study.
-
Experimental Protocol:
-
Analyze Low and High QC samples after exposing them to the following conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Bench-Top Stability: Stored at room temperature for a duration reflecting typical sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Stored at -20°C or -80°C for a duration exceeding the expected sample storage time in a study.
-
Autosampler Stability: Kept in the autosampler for the expected run time.
-
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[4]
-
Rationale: Demonstrating stability is crucial for ensuring that the measured concentration reflects the true concentration in the patient at the time of sample collection, not a value degraded by handling and storage.
Part 3: Performance Comparison and Data Visualization
The ultimate measure of a validation's success is its performance against the stringent acceptance criteria set by regulatory bodies.
Comparison of Method Performance Against Regulatory Standards
| Validation Parameter | Acceptance Criteria (ICH M10 / FDA) | Target Performance for this Method |
| Specificity | Response in blanks ≤20% of LLOQ | Pass |
| Linearity (r²) | ≥0.99 | ≥0.995 |
| Calibration Curve | 75% of standards within ±15% (±20% at LLOQ) | 100% of standards pass |
| Accuracy (QCs) | Mean within ±15% (±20% at LLOQ) | Mean within ±10% |
| Precision (CV %) | ≤15% (≤20% at LLOQ) | ≤10% |
| Matrix Effect (CV %) | IS-Normalized Matrix Factor CV ≤15% | ≤15% |
| Stability | Mean concentration within ±15% of nominal | Mean within ±15% |
Visualizing the Validation Workflow
A well-defined workflow ensures all validation aspects are covered systematically.
Caption: High-level workflow for LC-MS/MS method validation.
Inter-relationship of Validation Parameters
The validation parameters are not independent; they form a self-validating system where success in one area supports another.
Caption: Interconnectivity of core bioanalytical validation parameters.
Conclusion
The validation of an LC-MS/MS method for a polar acidic compound like 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid requires a scientifically-driven approach. Standard protocols must be adapted to address the specific challenges of the analyte, primarily its poor retention in conventional chromatography. By employing a HILIC-based separation, utilizing a stable isotope-labeled internal standard, and systematically executing the validation experiments outlined in this guide, researchers can produce a robust, reliable, and regulatory-compliant method. This ensures the integrity of the data that will ultimately support critical decisions in the drug development process.
References
-
Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
AAPS J. (2007). Key elements of bioanalytical method validation for small molecules. PubMed. [Link]
-
PMC. (n.d.). Key elements of bioanalytical method validation for small molecules. [Link]
-
Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]
-
Premier Research. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]
-
FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
-
EMA. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
PubMed. (2012). LC-MS metabolomics of polar compounds. [Link]
-
PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]
-
PMC. (n.d.). Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase. [Link]
-
Sisu@UT. (n.d.). 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. worldwide.com [worldwide.com]
- 3. fda.gov [fda.gov]
- 4. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Key elements of bioanalytical method validation for small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 15. bioanalysisforum.jp [bioanalysisforum.jp]
- 16. ema.europa.eu [ema.europa.eu]
- 17. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
A Comprehensive Guide to the Safe Handling of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety Profile
Before handling 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, it is crucial to be aware of its potential hazards. While specific toxicity data for this compound is limited, the available safety data sheet and the chemical's structural motifs—a fluorophenyl group, a piperidine ring, and a carboxylic acid—suggest the following potential hazards[1]:
-
Skin Irritation: May cause skin irritation and may be harmful if absorbed through the skin[1][2][3][4].
-
Respiratory Tract Irritation: May cause respiratory tract irritation if inhaled as a dust[1][2].
Given the presence of a fluorine atom, it is also prudent to consider the potential for the release of hazardous decomposition products, such as hydrogen fluoride, under certain conditions, for instance in a fire[5].
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. | Protects against dust particles and potential splashes, which can cause serious eye irritation[6][7]. |
| Hand Protection | Nitrile or neoprene gloves are recommended. Ensure gloves are of a suitable thickness and are inspected for any signs of degradation before use. Change gloves immediately if they become contaminated. | Provides a barrier against skin contact and absorption. The choice of nitrile or neoprene is based on general resistance to a range of organic chemicals[8][7]. |
| Body Protection | A full-length laboratory coat that closes at the front is required. For operations with a higher risk of contamination, consider an impervious apron. | Protects the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If handling large quantities or if dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents the inhalation of airborne dust, which can cause respiratory tract irritation[8][9]. |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory. | Protects feet from spills and falling objects[7][10]. |
Operational Handling and Storage
Adherence to meticulous handling and storage protocols is fundamental to a safe laboratory environment.
Handling:
-
Ventilation: All handling of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][9][10]. This is crucial to minimize the inhalation of any dust particles.
-
Avoiding Contamination: Avoid all personal contact with the compound. Do not eat, drink, or smoke in the handling area[8][9].
-
Transporting: When moving the chemical, use a secondary container, such as a bottle carrier, to prevent spills in case of accidental dropping[11].
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][12].
Storage:
-
Container: Keep the container tightly closed to prevent contamination and potential release of the substance[1][13].
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[1][7][14].
-
Segregation: As a carboxylic acid, it should be stored separately from bases and strong oxidizing agents to prevent incompatible reactions[11].
Spill Management Protocol
In the event of a spill, a calm and methodical response is essential. The following workflow outlines the necessary steps for managing a spill of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the area of the spill and alert your colleagues and the laboratory supervisor[9].
-
Assess the Spill: Determine the extent of the spill. For a small, manageable spill, proceed with cleanup. For a large or unmanageable spill, evacuate the laboratory and follow your institution's emergency procedures.
-
Personal Protective Equipment: Before beginning cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if there is a risk of airborne dust[1].
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust. Place the swept material into a clearly labeled, sealed container for waste disposal[13].
-
Cleaning: Once the bulk of the material has been removed, decontaminate the area. Wipe the surface with a damp cloth or paper towel, being careful not to spread the contamination. Follow with a thorough cleaning using soap and water.
-
Decontamination: All tools and equipment used in the cleanup process must be decontaminated before reuse or disposed of as hazardous waste.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations[1].
Waste Disposal
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, including contaminated consumables like gloves and paper towels, must be collected in a designated, clearly labeled, and sealed hazardous waste container[15].
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal: The disposal of the waste must be carried out in accordance with all applicable federal, state, and local environmental control regulations[1]. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, fostering a culture of safety and responsibility within your laboratory.
References
- MSDS - Safety Data Sheet for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid. [URL not publicly available]
- 4-Piperidinopiperidine - Antibodies Safety D
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [URL not publicly available]
- SAFETY DATA SHEET - Fisher Scientific (3-Piperidinecarboxylic acid). [URL not publicly available]
- Safety Data Sheet for 1-(4-Cyanophenyl)-3-piperidin-4-yl-urea hydrochloride. [URL not publicly available]
- PIPERIDINE CAS Number - HAZARD SUMMARY. [URL not publicly available]
- SDS US - Boehringer Ingelheim. [URL not publicly available]
- Safety Data Sheet: Piperidine - Carl ROTH. [URL not publicly available]
- SAFETY DATA SHEET - Fisher Scientific ((-)-Trans-(4-(4-fluorophenyl)-1-methyl-3-piperidyl)methanol). [URL not publicly available]
- Piperidine - SAFETY D
- Safe Handling and Storage of Chemicals | Environmental Health & Safety. [URL not publicly available]
- SAFETY DATA SHEET - MilliporeSigma. [URL not publicly available]
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. [URL not publicly available]
- Laboratory Safety Guidelines. [URL not publicly available]
- The Role of Carbolic Acid in Chemistry Lab Safety Practices - Patsnap Eureka. [URL not publicly available]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- SAFETY DATA SHEET - Fisher Scientific (Ethyl 1-Boc-3-oxopiperidine-4-carboxyl
- Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. [URL not publicly available]
- SAFETY DATA SHEET - TCI Chemicals ((R)-(-)-3-Piperidinecarboxylic Acid). [URL not publicly available]
Sources
- 1. peptide.com [peptide.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.be [fishersci.be]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 12. chemos.de [chemos.de]
- 13. kishida.co.jp [kishida.co.jp]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

